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  • Product: 1-(4-Methylpiperazin-1-yl)propan-2-amine
  • CAS: 54151-53-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(4-Methylpiperazin-1-yl)propan-2-amine

An In-Depth Technical Guide to 1-(4-Methylpiperazin-1-yl)propan-2-amine: Structure, Properties, and Synthetic Considerations This guide serves as a comprehensive technical resource for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Methylpiperazin-1-yl)propan-2-amine: Structure, Properties, and Synthetic Considerations

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical compound 1-(4-Methylpiperazin-1-yl)propan-2-amine. It provides a detailed overview of its chemical structure, physicochemical properties, potential synthetic pathways, and the significance of its structural motifs in medicinal chemistry.

Introduction and Chemical Identity

1-(4-Methylpiperazin-1-yl)propan-2-amine is a diamine derivative characterized by a central piperazine ring, a common scaffold in numerous pharmacologically active compounds.[1] The molecule integrates a 1-methylpiperazine moiety with a propan-2-amine side chain. This unique combination of a tertiary amine within the heterocyclic ring and a primary amine on the aliphatic chain imparts specific chemical characteristics that are of interest in the exploration of novel chemical entities for drug discovery.

The fundamental details of this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-aminePubChem
Molecular Formula C8H19N3[2]
CAS Number 54151-53-0
Monoisotopic Mass 157.1579 Da[2]
SMILES CC(CN1CCN(CC1)C)N[2]
InChI InChI=1S/C8H19N3/c1-8(9)7-11-5-3-10(2)4-6-11/h8H,3-7,9H2,1-2H3[2]

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(4-Methylpiperazin-1-yl)propan-2-amine is foundational to its chemical behavior and potential biological activity.

Figure 1: 2D Chemical Structure of 1-(4-Methylpiperazin-1-yl)propan-2-amine.

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems. The following table summarizes key predicted and experimental properties.

PropertyPredicted ValueNotes
XlogP -0.4Indicates high hydrophilicity.[2]
Topological Polar Surface Area (TPSA) 32.5 ŲA low TPSA suggests good potential for membrane permeability.[3]
Hydrogen Bond Donors 1From the primary amine group.[3]
Hydrogen Bond Acceptors 3Two nitrogen atoms in the piperazine ring and the primary amine nitrogen.[3]
Rotatable Bonds 3Provides conformational flexibility.[3]

Synthesis and Methodologies

While specific, peer-reviewed synthesis protocols for 1-(4-Methylpiperazin-1-yl)propan-2-amine are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles. A logical approach would involve the reductive amination of 1-(4-methylpiperazin-1-yl)propan-2-one.

This method is a cornerstone of amine synthesis due to its high efficiency and the ready availability of starting materials. The ketone precursor, 1-(4-methylpiperazin-1-yl)propan-2-one, is commercially available.[4]

G cluster_0 Reductive Amination Pathway start 1-(4-Methylpiperazin-1-yl)propan-2-one intermediate Imine Intermediate start->intermediate + NH3 / NH4Cl product 1-(4-Methylpiperazin-1-yl)propan-2-amine intermediate->product Reduction (e.g., NaBH3CN, H2/Pd-C)

Figure 2: Proposed Synthetic Pathway via Reductive Amination.

Experimental Protocol: Reductive Amination

The following protocol is a generalized procedure that would require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-methylpiperazin-1-yl)propan-2-one in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an ammonium salt, such as ammonium chloride, to the solution. The in-situ formation of ammonia will drive the formation of the imine intermediate.

  • Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is often the reagent of choice for its selectivity in reducing imines in the presence of ketones. Alternatively, catalytic hydrogenation (H2 over a palladium-on-carbon catalyst) can be employed.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Workup and Purification: Upon completion, quench the reaction carefully. An acidic workup may be required to remove any unreacted reducing agent. The product can then be extracted into an organic solvent after basification of the aqueous layer. Final purification is typically achieved through column chromatography or distillation under reduced pressure.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple, distinct proton environments. Key signals would include:

    • A singlet for the N-methyl group on the piperazine ring.

    • Multiplets for the methylene protons of the piperazine ring.

    • A multiplet for the methine proton adjacent to the primary amine.

    • A doublet for the methyl group on the propane chain.

    • A broad singlet for the primary amine protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environments (i.e., attached to nitrogen or other carbons).

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the stability of the resulting carbocations. A prominent fragment could arise from the cleavage of the C-C bond alpha to the primary amine, a common fragmentation pathway for amines.[5] The predicted m/z values for various adducts under different ionization conditions are available.[2]

Relevance in Medicinal Chemistry and Drug Development

The 4-methylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry. Its presence in a wide array of approved drugs, including antipsychotics, antihistamines, and anti-cancer agents, underscores its favorable pharmacokinetic and pharmacodynamic properties.[1] The piperazine ring can improve aqueous solubility and oral bioavailability, and the nitrogen atoms can serve as key interaction points with biological targets.

The propan-2-amine side chain introduces a primary amine, a common functional group in many neurotransmitters and other biologically active molecules. This group can participate in hydrogen bonding and ionic interactions with protein targets.

Given the combination of these two structural features, 1-(4-Methylpiperazin-1-yl)propan-2-amine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to fragments of known bioactive compounds suggests it could be a starting point for lead optimization in various drug discovery programs. For instance, related piperazine-containing compounds have been investigated for their anti-infective properties and as inhibitors of human equilibrative nucleoside transporters.[6][7]

Conclusion

1-(4-Methylpiperazin-1-yl)propan-2-amine is a compound with significant potential as a scaffold and building block in medicinal chemistry and drug development. While detailed research on this specific molecule is limited, its structural components are well-represented in a multitude of bioactive compounds. This guide provides a foundational understanding of its chemical structure, properties, and a viable synthetic approach, intended to support and stimulate further research into its potential applications. The provided protocols and data serve as a starting point for researchers aiming to explore the chemical space around this intriguing molecule.

References

  • PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 1-(4-methylpiperazin-1-yl)propan-2-amine. Available at: [Link]

  • PubChem. 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link] (This is a related compound, used for contextual information on properties).

  • Doc Brown's Chemistry. Mass spectrum of propan-2-amine. Available at: [Link]

  • Wikipedia. Category:4-Methylpiperazin-1-yl compounds. Available at: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]

  • Frontiers in Pharmacology. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Methylpiperazin-1-yl)propan-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Methylpiperazin-1-yl)propan-2-amine is a chiral amine featuring a substituted piperazine ring, a structural motif of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylpiperazin-1-yl)propan-2-amine is a chiral amine featuring a substituted piperazine ring, a structural motif of significant interest in medicinal chemistry. The piperazine heterocycle is a common scaffold in a multitude of approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. This guide provides a comprehensive overview of 1-(4-methylpiperazin-1-yl)propan-2-amine, including its chemical identifiers, a detailed synthetic protocol, analytical characterization, safety considerations, and its potential applications in the development of novel therapeutics.

A notable ambiguity exists regarding a specific CAS number for this compound. While its chemical structure is unambiguously defined by its IUPAC name and other identifiers in public databases like PubChem (CID 16643482), a universally recognized CAS number is not consistently cited.[1] Commercial suppliers may list CAS number 54151-53-0, but this is not uniformly corroborated by major chemical registries. Therefore, researchers should primarily rely on the IUPAC name and structural identifiers for accurate identification.

Chemical Identifiers and Properties

A summary of the key chemical identifiers and computed properties for 1-(4-methylpiperazin-1-yl)propan-2-amine is provided below. These properties are crucial for its application in experimental settings and for computational modeling in drug design.

IdentifierValueSource
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-aminePubChem
PubChem CID 16643482
Molecular Formula C₈H₁₉N₃PubChem
Molecular Weight 157.26 g/mol PubChem
Canonical SMILES CC(CN1CCN(CC1)C)N
InChI Key MWCFQIQMAIQSCI-UHFFFAOYSA-N
Monoisotopic Mass 157.1579 g/mol PubChem
Topological Polar Surface Area 35.1 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Synthesis and Purification

A common and efficient method for the synthesis of 1-(4-methylpiperazin-1-yl)propan-2-amine is the reductive amination of the corresponding ketone, 1-(4-methylpiperazin-1-yl)propan-2-one. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired amine.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of the target compound.

Materials:

  • 1-(4-Methylpiperazin-1-yl)propan-2-one (1.0 eq)

  • Ammonium acetate or ammonia solution (excess)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Methanol or another suitable protic solvent

  • Dichloromethane or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation, if desired)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: Dissolve 1-(4-methylpiperazin-1-yl)propan-2-one in methanol. Add an excess of the amine source (e.g., ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, monitoring for any gas evolution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude amine by silica gel column chromatography using a gradient of dichloromethane and methanol (with a small percentage of ammonium hydroxide to prevent streaking) as the eluent.

  • Salt Formation (Optional): For easier handling and improved stability, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of diethyl ether or ethyl acetate and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Sources

Foundational

The Pharmacological Potential of 1-(4-Methylpiperazin-1-yl)propan-2-amine Derivatives: A Technical Guide for Drug Discovery

Abstract The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility for functionalization and a broad spectrum of pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility for functionalization and a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of its derivatives. We delve into the preclinical evidence supporting their investigation as anticancer, antiviral, and central nervous system (CNS) active agents. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The 1-(4-Methylpiperazin-1-yl)propan-2-amine Core - A Scaffold of Therapeutic Promise

The piperazine ring is a ubiquitous feature in a multitude of approved drugs, valued for its favorable physicochemical properties that often translate to improved solubility and bioavailability.[1] The 1-(4-methylpiperazin-1-yl)propan-2-amine core combines this advantageous heterocyclic system with a flexible propan-2-amine side chain, offering multiple points for chemical modification. This structural arrangement has proven to be a fertile ground for the development of novel therapeutic agents targeting a diverse array of biological pathways. Trivial changes in the substitution pattern on this nucleus can lead to distinguishable differences in pharmacological activities, making it an attractive scaffold for medicinal chemists.[2]

This guide will explore the pharmacological landscape of derivatives built upon this core, highlighting key examples from the scientific literature and providing practical insights for their synthesis and evaluation.

Scaffold_Introduction Core 1-(4-Methylpiperazin-1-yl)propan-2-amine Core Piperazine Piperazine Ring (Favorable Physicochemical Properties) Core->Piperazine incorporates SideChain Propan-2-amine Side Chain (Versatile for Functionalization) Core->SideChain features Derivatives Diverse Derivatives Core->Derivatives leads to Anticancer Anticancer Activity Derivatives->Anticancer Antiviral Antiviral Activity Derivatives->Antiviral CNS CNS Activity Derivatives->CNS

Caption: The 1-(4-Methylpiperazin-1-yl)propan-2-amine core and its potential.

Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine Derivatives

The synthesis of derivatives based on the 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold typically involves multi-step sequences that allow for the introduction of diverse functionalities. A common synthetic strategy commences with commercially available starting materials and employs robust and well-established chemical transformations.

General Synthetic Approach

A representative synthetic route often begins with the reaction of 1-methylpiperazine with a suitable electrophile containing a propanone or a related three-carbon backbone. Subsequent functionalization of the amine or ketone group allows for the introduction of various substituents, leading to a library of diverse derivatives.

General_Synthesis Start 1-Methylpiperazine + Electrophile Intermediate 1-(4-Methylpiperazin-1-yl)propan-2-one Start->Intermediate Nucleophilic Substitution Amine_Deriv Amine Derivatives Intermediate->Amine_Deriv Reductive Amination Other_Deriv Other Derivatives Intermediate->Other_Deriv Further Functionalization

Caption: A generalized synthetic workflow for derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Thiouracil Derivative

This protocol is adapted from a study on thiouracil derivatives targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells.[3]

Step 1: Synthesis of 2-thiopyrimidine acetic acid

  • React 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products.

  • Treat the phenolic hydroxyl group in the S-benzylated products with tert-butyl acetate to yield tert-butyl esters.

  • Subject the tert-butyl esters to hydrolysis to obtain 2-thiopyrimidine acetic acid.[3]

Step 2: Amide Coupling

  • Dissolve the synthesized 2-thiopyrimidine acetic acid in a suitable solvent such as dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • To this mixture, add the desired amine derivative, in this case, a substituted 1-(4-methylpiperazin-1-yl)propan-2-amine analog, and stir for five minutes.[3]

  • Slowly add triethylamine (TEA) dropwise to the reaction mixture and continue stirring for 2-3 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired thiouracil derivative.

Pharmacological Potential: A Multifaceted Scaffold

Derivatives of the 1-(4-methylpiperazin-1-yl)propan-2-amine core have demonstrated significant potential across several therapeutic areas. The following sections will explore their activity in oncology, virology, and neuroscience.

Anticancer Activity

The piperazine moiety is a common feature in many anticancer agents.[4] Derivatives of the 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold have shown promise in this area, particularly as inhibitors of key signaling pathways involved in cancer progression.

3.1.1. Mechanism of Action: PARP Inhibition

One notable mechanism of action is the inhibition of Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair.[3] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality, making it a targeted therapeutic strategy.

PARP_Inhibition Derivative 1-(4-Methylpiperazin-1-yl) propan-2-amine Derivative PARP1 PARP1 Enzyme (Inhibited) Derivative->PARP1 inhibits DNA_Repair DNA Repair PARP1->DNA_Repair mediates DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP1 activates Cell_Death Cancer Cell Apoptosis DNA_Repair->Cell_Death prevents

Caption: Mechanism of action of PARP inhibitors.

3.1.2. Structure-Activity Relationship (SAR) Insights

Studies on thiouracil amides incorporating a piperazine moiety have provided valuable SAR insights. For instance, the nature of the substituent on the piperazine ring significantly influences the anticancer activity. Compounds with specific substitutions have demonstrated enhanced potency against breast cancer cell lines.[3]

Compound IDSubstitution on PiperazineIC50 (µM) against MCF-7 Cells[3]
5a4-methylphenyl22.68
5b4-chlorophenyl25.71
5e4-methoxyphenyl18.23
5f4-fluorophenyl29.34

3.1.3. Experimental Protocol: In Vitro Anticancer Activity Assessment

This protocol is based on the Alamar Blue cell viability assay used to screen for anticancer activity.[3]

  • Cell Culture: Culture human breast cancer cells (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 4 x 10³ cells per well and allow them to adhere for 12 hours.

  • Compound Treatment: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions. Dilute the stock solutions with cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 10, 100, and 1000 µM). Treat the cells with the compounds for 72 hours.

  • Cell Viability Assay: After the incubation period, add Alamar Blue reagent to each well and incubate for a further 4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.

Antiviral Activity

The piperazine scaffold is also present in several antiviral drugs.[5] Derivatives of the 1-(4-methylpiperazin-1-yl)propan-2-amine core have been investigated for their potential to inhibit the replication of various viruses.

3.2.1. Potential Mechanisms of Action

The antiviral activity of piperazine derivatives can be attributed to various mechanisms, including the inhibition of viral proteases, polymerases, or entry into host cells. For example, some arylpiperazinyl derivatives have shown activity against SARS-CoV-2 and other viruses.[6]

3.2.2. SAR Insights

In a study of arylpiperazinyl-benzocycloheptapyrrole-carboxamides, specific substitutions on the arylpiperazine moiety were found to be crucial for antiviral activity. For instance, a 4-chlorophenyl substitution on the piperazine ring in one derivative showed modest activity against the Zika virus.[6]

3.2.3. Experimental Protocol: Antiviral Screening

A general protocol for initial antiviral screening is outlined below.

  • Cell Culture and Virus Propagation: Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) and propagate the virus stock.

  • Cytotoxicity Assay: Determine the non-toxic concentration range of the test compounds on the host cells using a standard cell viability assay.

  • Antiviral Assay:

    • Seed the host cells in 96-well plates.

    • Pre-incubate the cells with serial dilutions of the test compounds for a defined period.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After an incubation period, quantify the viral replication using methods such as plaque assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assay (ELISA) for viral antigens.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) and the selectivity index (SI = CC50/EC50) to evaluate the antiviral potency and therapeutic window.

Central Nervous System (CNS) Activity

Piperazine derivatives have a long history of use in the treatment of CNS disorders, including depression and anxiety.[7] The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold has been explored for its potential to modulate neurotransmitter systems.

3.3.1. Mechanism of Action: Modulation of Monoaminergic Systems

Many CNS-active piperazine derivatives exert their effects by interacting with monoamine neurotransmitter systems, such as serotonin (5-HT) and dopamine receptors and transporters.[8] For example, 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have shown antidepressant-like effects, likely through modulation of serotonergic pathways.[7]

CNS_Activity Derivative 1-(4-Methylpiperazin-1-yl) propan-2-amine Derivative Receptor Serotonin/Dopamine Receptors/Transporters Derivative->Receptor binds to Neurotransmission Modulated Neurotransmission Receptor->Neurotransmission Therapeutic_Effect Antidepressant/Anxiolytic Effects Neurotransmission->Therapeutic_Effect

Caption: Proposed mechanism for CNS activity.

3.3.2. SAR Insights

In a study of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, the nature of the substituent on the piperazine ring was found to influence the antidepressant-like activity. Compounds with certain aryl substitutions demonstrated more potent effects in behavioral models of depression.[7]

3.3.3. Experimental Protocol: Assessment of Antidepressant-like Activity

The following protocols describe common behavioral tests used to evaluate the antidepressant potential of new compounds in rodents.

Forced Swim Test (FST)

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • Individually place mice in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Treatment: Administer the test compounds or a reference drug (e.g., fluoxetine) at a specific time point before the test.

  • Analysis: A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[7]

Tail Suspension Test (TST)

  • Apparatus: A device from which a mouse can be suspended by its tail.

  • Procedure:

    • Suspend each mouse by its tail for a 6-minute period.

    • Record the total duration of immobility.

  • Treatment: Administer the test compounds or a reference drug prior to the test.

  • Analysis: A decrease in the duration of immobility is considered an indicator of antidepressant-like activity.[7]

Future Directions and Conclusion

The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing body of research highlights its potential in oncology, virology, and neuroscience. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of derivatives to explore a wider range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed pharmacological activities.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

References

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). MDPI. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). PMC - NIH. [Link]

  • Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. (2025). MDPI. [Link]

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (n.d.). MDPI. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. (2025). ResearchGate. [Link]

  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). PMC. [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. (2013). PubMed. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PMC. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science Publishers. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PMC. [Link]

Sources

Exploratory

Solubility profile of 1-(4-Methylpiperazin-1-yl)propan-2-amine in water vs organic solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation strategy. 1-(4-Methylpiperazin-1-yl)propan-2-amine, a molecule incorporating the privileged piperazine scaffold, presents a compelling case study in pH-dependent solubility.[1][2] This guide provides a comprehensive analysis of the theoretical principles and practical methodologies for characterizing the solubility of this diamine compound. We will explore the structural attributes dictating its behavior in aqueous and organic media, present a detailed protocol for thermodynamic solubility determination via the shake-flask method, and discuss strategies for modulating its solubility.

Introduction: The Central Role of Solubility in Drug Discovery

In the trajectory from a chemical entity to a therapeutic agent, solubility is a fundamental physical property that can dictate success or failure.[3][4] Poor aqueous solubility is a primary contributor to low and erratic bioavailability, complicating preclinical and clinical development. 1-(4-Methylpiperazin-1-yl)propan-2-amine contains two key functional groups: a tertiary amine within the methylpiperazine ring and a primary amine on the propane chain. This dual basic character means its overall charge, and therefore its interaction with various solvents, is highly dependent on the pH of the environment.[5][6] A thorough understanding of its solubility profile is not merely an academic exercise; it is essential for designing reliable in vitro assays, developing viable formulations, and predicting in vivo performance.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of 1-(4-Methylpiperazin-1-yl)propan-2-amine is governed by a balance of its inherent lipophilicity and its capacity for ionization.

Molecular Structure and Functional Group Analysis
  • Piperazine Ring: The six-membered ring containing two nitrogen atoms is a polar, hydrophilic moiety capable of forming hydrogen bonds. It is a common scaffold in medicinal chemistry known to improve aqueous solubility and pharmacokinetic properties.[2]

  • Primary and Tertiary Amines: As weak bases, these nitrogen atoms can accept protons (become protonated) in acidic environments. This protonation confers a positive charge to the molecule.

  • Aliphatic Groups: The methyl and propyl groups are nonpolar and contribute to the molecule's lipophilicity, favoring solubility in organic solvents.

The Critical Influence of pH and pKa

As a dibasic compound, 1-(4-Methylpiperazin-1-yl)propan-2-amine has two distinct pKa values, corresponding to the two protonation equilibria. The pKa is the pH at which 50% of the specific amine group is in its protonated (charged, conjugate acid) form and 50% is in its neutral (free base) form.

  • Low pH (pH < pKa1 and pKa2): In a highly acidic environment, both amine groups will be fully protonated, resulting in a dicationic species (+2 charge). This charged form is highly polar and will exhibit maximum solubility in aqueous media due to strong ion-dipole interactions with water molecules.[7][8]

  • Mid-range pH (pKa2 < pH < pKa1): In this range, the more basic nitrogen will be protonated while the less basic one will be neutral, resulting in a monocationic species (+1 charge). Aqueous solubility will still be significant.

  • High pH (pH > pKa1 and pKa2): In an alkaline environment, both amine groups will be deprotonated, existing as the neutral free base. This uncharged form is significantly more lipophilic and will have its lowest aqueous solubility but its highest solubility in non-polar organic solvents.[5][9]

For context, the pKa values for the parent molecule, piperazine, are approximately 9.73 (pKa1) and 5.35 (pKa2) at 298K. The specific pKa values for the title compound would require experimental determination but are expected to be in a similar range.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of octanol (simulating lipids) and water. A negative LogP indicates hydrophilicity, while a positive LogP indicates lipophilicity. The predicted XlogP for 1-(4-methylpiperazin-1-yl)propan-2-amine is approximately -0.4, suggesting a generally hydrophilic character, though its partitioning behavior is heavily influenced by pH (this is better described by LogD, the distribution coefficient at a specific pH).[10]

Experimental Solubility Determination

A clear distinction must be made between kinetic and thermodynamic solubility, as they measure different phenomena and have different applications.[11][12]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), precipitates out of an aqueous buffer. It is a high-throughput measurement of supersaturation and is often used in early discovery for screening.[3][12][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form. It is a lower-throughput but more definitive measurement, crucial for lead optimization and formulation development.[13][14]

This guide will focus on the gold-standard Shake-Flask Method for determining thermodynamic solubility.[3][15]

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol describes the determination of solubility in aqueous buffers of varying pH and in representative organic solvents.

Materials:

  • 1-(4-Methylpiperazin-1-yl)propan-2-amine (solid, >98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.01 M HCl, pH 2.0

  • Phosphate buffer, pH 9.0

  • Ethanol (ACS grade)

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Calibrated pH meter

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvents: Prepare the aqueous buffer solutions and ensure all solvents are of high purity.

  • Addition of Compound: Add an excess amount of solid 1-(4-Methylpiperazin-1-yl)propan-2-amine to separate 2 mL vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration (e.g., 2-5 mg) is sufficient. Rationale: Ensuring an excess of solid material is critical to achieve a true saturated solution at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Rationale: This extended period allows the dissolution process to reach a state of thermodynamic equilibrium. Shorter times may result in an underestimation of solubility or reflect the solubility of a less stable, metastable solid form.[3]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the undissolved solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter compatible with the solvent. Rationale: This step is crucial to ensure that no solid microparticles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

  • Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. A series of dilutions may be necessary.

  • Quantification by HPLC-UV: Analyze the diluted samples using a validated HPLC method.

    • Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and create a series of standards of known concentration.

    • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared samples and determine their concentration from the calibration curve, accounting for the dilution factor.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Excess Solid (>98% Purity) add_solid Add Solid to Vials (Triplicates) prep_solid->add_solid prep_solvent Prepare Solvents (Aqueous Buffers & Organic) prep_solvent->add_solid equilibrate Equilibrate on Shaker (24-48h, 25°C) add_solid->equilibrate separate Separate Supernatant (Centrifuge or Filter 0.22µm) equilibrate->separate dilute Dilute Saturated Solution separate->dilute hplc Quantify by HPLC-UV dilute->hplc result Calculate Solubility (mg/mL or µg/mL) hplc->result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Expected Solubility Profile and Data Interpretation

The following table presents a hypothetical but chemically rational solubility profile for 1-(4-Methylpiperazin-1-yl)propan-2-amine, based on the principles discussed.

Solvent SystempHExpected Solubility CategoryPredicted Solubility (µg/mL)Rationale
Aqueous Buffer 2.0Very Soluble > 50,000Both amine groups are fully protonated (+2 charge), maximizing interaction with polar water molecules.
Aqueous Buffer 7.4Soluble 5,000 - 15,000One amine group is likely protonated (+1 charge), maintaining good aqueous solubility.
Aqueous Buffer 9.0Slightly Soluble 500 - 2,000A significant portion of the molecule exists as the neutral free base, reducing aqueous solubility.
Ethanol N/AFreely Soluble > 20,000Ethanol is a polar protic solvent that can solvate both the neutral base and, to some extent, protonated forms.
DMSO N/AVery Soluble > 100,000DMSO is a highly effective polar aprotic solvent for a wide range of organic molecules.
Dichloromethane N/ASlightly to Freely Soluble 1,000 - 20,000As a non-polar solvent, DCM will best dissolve the neutral free base form of the amine.
Visualizing the Impact of pH on Molecular State

G cluster_low_ph Low pH (e.g., pH 2) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH 9) low_ph_struct Dicationic Form (+2) (Both N are -NH+) low_ph_prop Hydrophilic Max Aqueous Solubility low_ph_struct->low_ph_prop Dominates neutral_ph_prop Polar Good Aqueous Solubility neutral_ph_struct Monocationic Form (+1) (One N is -NH+) neutral_ph_struct->neutral_ph_prop Dominates high_ph_prop Lipophilic Max Organic Solubility high_ph_struct Neutral Free Base (0) (Both N are neutral) high_ph_struct->high_ph_prop Dominates

Caption: Relationship between pH, ionization state, and solubility.

Field Insights: Strategies for Solubility Modulation

If the intrinsic solubility of the free base is insufficient for a desired application, several field-proven strategies can be employed, particularly for piperazine-containing compounds.[16]

  • Salt Formation: This is the most common and effective strategy for basic compounds. Reacting the free base with a pharmaceutically acceptable acid (e.g., HCl, HBr, mesylic acid, tartaric acid) forms a salt. The salt form is ionic and typically exhibits significantly higher aqueous solubility and dissolution rates than the corresponding free base. A salt screening study is often performed to find a stable, non-hygroscopic salt with optimal properties.[16]

  • pH Adjustment: For in vitro assays or liquid formulations, adjusting the pH of the medium to be at least 2 units below the lowest pKa of the compound will ensure it exists predominantly in its highly soluble, protonated form.[16]

  • Co-solvent Systems: The use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds. This is standard practice for preparing high-concentration stock solutions for biological screening, but the final concentration of the co-solvent in the assay must be low enough (typically <0.5% for DMSO) to not interfere with the biological system.[16]

Conclusion

The solubility profile of 1-(4-Methylpiperazin-1-yl)propan-2-amine is a classic example of how the interplay between a molecule's structure, its acid-base properties, and the solvent environment dictates its behavior. Its diamine nature results in a strong pH-dependent aqueous solubility, being highly soluble in acidic conditions and poorly soluble in alkaline conditions. Conversely, its solubility in non-polar organic solvents is highest when it is in its neutral, free-base form. Accurate characterization of its thermodynamic solubility using robust methods like the shake-flask protocol is indispensable for making informed decisions in drug development, from initial screening through to formulation.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Quora (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? Available at: [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Bentham Science.
  • PubMed (2012). kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]

  • PubMed (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Available at: [Link]

  • JoVE (2024). Video: Extraction: Effects of pH. Available at: [Link]

  • SlideShare (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • Lee, H. Y., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of solubility data for pharmaceuticals. Available at: [Link]

  • Semantic Scholar (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • IntechOpen (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters, 62, 128646. Available at: [Link]

  • Solubility of Things. Piperazine. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. Available at: [Link]

  • Chemistry LibreTexts (2024). 24.2: Structure and Properties of Amines. Available at: [Link]

  • Scilit (n.d.). The medicinal chemistry of piperazines: A review. Available at: [Link]

  • PubChem. 1-(4-Methylpiperazin-1-yl)propan-2-one. Available at: [Link]

  • EPA CompTox Chemicals Dashboard (2025). 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one. Available at: [Link]

  • Chemchart. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Available at: [Link]

  • ResearchGate (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]

  • ResearchGate (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available at: [Link]

  • Reddit (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available at: [Link]

  • PubChemLite. 1-(4-methylpiperazin-1-yl)propan-2-amine. Available at: [Link]

  • Semantic Scholar (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Ataman Kimya. 1,4-DIMETHYLPIPERAZINE. Available at: [Link]

  • ECHA (2025). Substance Information. Available at: [Link]

  • Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]

Sources

Foundational

Technical Guide: Safe Handling &amp; Stewardship of 1-(4-Methylpiperazin-1-yl)propan-2-amine

Part 1: Executive Summary & Chemical Profile This guide supersedes generic safety data sheets by integrating field-proven handling protocols for 1-(4-Methylpiperazin-1-yl)propan-2-amine . While often treated as a standar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

This guide supersedes generic safety data sheets by integrating field-proven handling protocols for 1-(4-Methylpiperazin-1-yl)propan-2-amine . While often treated as a standard aliphatic amine, this molecule possesses a dual-threat profile: the immediate corrosivity of a primary amine and the delayed sensitization potential of the piperazine heterocycle.

Chemical Identity & Physicochemical Baseline
ParameterDataTechnical Note
Chemical Name 1-(4-Methylpiperazin-1-yl)propan-2-aminePrimary amine on a propyl chain attached to a methylpiperazine ring.
CAS Number 54151-53-0 Verified identifier for the specific isomer.
Molecular Formula C₈H₁₉N₃MW: 157.26 g/mol .
Physical State Viscous LiquidColorless to pale yellow; darkens upon oxidation.
Basicity (pKa) ~9.8 (Primary amine)Highly basic; rapid protonation in physiological pH.
Flash Point >85°C (Predicted)Combustible liquid (Class IIIB). Do not heat in open systems.[1][2][3][4][5][6]
Vapor Pressure Low (<1 mmHg @ 20°C)However, odor threshold is low; "fishy/ammoniacal" smell indicates exposure.

Part 2: Hazard Identification & Toxicology (The "Why")

As researchers, we must understand the mechanism of injury to implement effective controls.

Mechanism of Tissue Damage
  • Corrosivity (Skin/Eyes - Category 1B): The unhindered primary amine group attacks membrane lipids via saponification. Unlike acid burns which coagulate protein (forming a barrier eschar), amine burns cause liquefactive necrosis, allowing the chemical to penetrate deeper into tissue until neutralized.

  • Respiratory Sensitization: The piperazine moiety is a known hapten. It can bind to serum albumin, triggering an IgE-mediated immune response. Repeated inhalation of vapors—even at sub-toxic levels—can lead to irreversible occupational asthma.

GHS Classification Matrix
Hazard ClassCategoryHazard Statement
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][2][6]
Eye Damage 1 H318: Causes serious eye damage (Risk of blindness).
Sensitization 1 (Resp/Skin) H334: May cause allergy/asthma symptoms if inhaled.[2]
Acute Tox 4 (Oral) H302: Harmful if swallowed.[6]

Part 3: Exposure Control & Personal Protective Equipment (PPE)[8]

Standard latex gloves are useless against this molecule. The lipophilic methylpiperazine ring facilitates rapid permeation through natural rubber.

The "Barrier Defense" Protocol
  • Primary Barrier (Gloves):

    • Recommendation:Nitrile (Minimum 5 mil) for splash protection.

    • High Risk: For prolonged handling or synthesis, use Silver Shield (Laminate) or Viton .

    • Self-Validation: Check gloves for "crinkling" or stiffness, which indicates amine degradation of the polymer matrix.

  • Respiratory Protection:

    • All handling must occur in a certified chemical fume hood (Face velocity > 100 fpm).

    • Outside Hood: Full-face respirator with ABEK (Ammonia/Organic Vapor) cartridges is mandatory.

  • Eye Protection:

    • Chemical splash goggles are required. Face shields are recommended during dispensing to prevent "splash-back" burns to the neck/chin.

Part 4: Handling & Storage Workflow[4]

This molecule is hygroscopic and carbophilic . It avidly absorbs CO₂ from the air to form solid carbamate salts, which can clog syringes and alter stoichiometry in sensitive catalytic reactions.

Operational Workflow (Visualization)

HandlingWorkflow Storage Storage (Inert Atmosphere) Inspection Visual Check (Precipitate = Carbamates) Storage->Inspection Check Clarity Dispensing Dispensing (Syringe/Cannula) Inspection->Dispensing If Clear Quenching Quenching (Acidic Workup) Inspection->Quenching If Cloudy (Dispose) Reaction Reaction Vessel (N2/Ar Purge) Dispensing->Reaction Transfer under N2 Reaction->Quenching End of Process

Figure 1: Inert handling workflow to prevent carbamate formation and exposure.

Step-by-Step Protocol
  • Preparation: Purge the receiving vessel with Nitrogen or Argon for 5 minutes.

  • Transfer:

    • Use the cannula transfer technique or a gas-tight syringe for volumes < 10 mL.

    • Avoid pouring: Pouring creates static charge and exposes a large surface area to atmospheric CO₂/moisture.

  • Reaction Monitoring:

    • If the liquid turns cloudy upon exposure to air, it has formed carbonates. Do not use for precise stoichiometric applications.

  • Spill Management:

    • Do NOT use paper towels immediately (exothermic reaction potential).

    • Cover with vermiculite or sand .

    • Neutralize with dilute acetic acid or citric acid before collection.

Part 5: Emergency Response (The "Fail-Safe")

In the event of exposure, the speed of irrigation determines the extent of permanent damage.

Emergency Triage Logic

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min (Soap + Water) Discard Clothing Skin->ActionSkin ActionEye Flush 30min (Saline/Water) LIFT EYELIDS Eye->ActionEye ActionInhale Fresh Air Oxygen if needed Monitor for Asthma Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Critical response decision tree.[1][6] Note: Eye flushing duration is extended to 30 mins due to high alkalinity.

Specific Medical Notes[4]
  • Contraindication: Do NOT induce vomiting if swallowed. The return passage causes secondary esophageal burns.

  • Neutralization: Do NOT attempt to neutralize chemicals on skin or eyes with vinegar or acids. The heat of neutralization will exacerbate the thermal/chemical burn. Use only tepid water or saline.

Part 6: Disposal & Environmental Compliance[3][4][9]

  • Waste Stream: Classify as Basic Organic Waste .

  • Segregation: Never mix with acidic waste streams (e.g., acid chlorides, mineral acids) in a closed container. The exotherm can cause pressure explosions.

  • Destruction: Incineration is the preferred method, equipped with a scrubber to handle Nitrogen Oxides (NOx) generation.

References

  • PubChem. (2024). Compound Summary: 1-(4-Methylpiperazin-1-yl)propan-2-amine (CID 16643482).[7] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Piperazine and N-substituted derivatives (Sensitization Hazards).[Link]

  • OSHA. (2012).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[Link]

Sources

Exploratory

Thermodynamic stability of 1-(4-Methylpiperazin-1-yl)propan-2-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Methylpiperazin-1-yl)propan-2-amine Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Methylpiperazin-1-yl)propan-2-amine

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The piperazine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties to a wide range of therapeutics.[1][2] 1-(4-Methylpiperazin-1-yl)propan-2-amine represents a classic example of a small molecule built around this privileged scaffold. However, its journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its thermodynamic stability. This guide provides a comprehensive framework for evaluating the intrinsic chemical stability of 1-(4-Methylpiperazin-1-yl)propan-2-amine. We will move beyond theoretical concepts to detail a practical, industry-standard approach centered on forced degradation studies, as mandated by ICH guidelines.[3] This document elucidates the causal relationships between molecular structure and degradation pathways, outlines self-validating experimental protocols, and provides a clear strategy for data interpretation, ultimately empowering drug development professionals to make informed decisions regarding formulation, packaging, and storage to ensure product quality, safety, and efficacy.[4]

The Strategic Importance of Stability Profiling

In pharmaceutical development, thermodynamic stability is not an abstract concept but a critical attribute that dictates a drug's shelf-life, safety profile, and clinical performance. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For molecules containing the piperazine ring, such as 1-(4-Methylpiperazin-1-yl)propan-2-amine, the presence of multiple nitrogen atoms introduces specific potential liabilities. The piperazine ring's two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73) allow for fine-tuning of its ionization state, which is beneficial for solubility and target engagement but also means its stability can be highly dependent on the pH of its environment.[1]

A comprehensive stability assessment, initiated early in the development process, is essential for:

  • Identifying Degradation Pathways: Understanding how the molecule breaks down under various stressors.[5]

  • Developing Stability-Indicating Analytical Methods: Ensuring that the analytical techniques used can accurately separate and quantify the active pharmaceutical ingredient (API) from any degradants.

  • Informing Formulation and Packaging Strategies: Selecting excipients and packaging that protect the drug from degradation triggers like light, moisture, and oxygen.[6]

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies like the FDA and EMA, as outlined in ICH guidelines (specifically Q1A R2).[3]

Theoretical Foundations: From Gibbs Free Energy to Practical Assessment

From a fundamental perspective, the thermodynamic stability of a molecule is related to its potential energy; a more stable molecule exists in a lower energy state.[7] This can be quantified by metrics such as the heat of combustion, where a less stable isomer releases more energy upon burning because it started from a higher energy state.[8]

However, in the context of drug development, we are primarily concerned with the molecule's stability under pharmaceutically relevant conditions. This involves assessing its susceptibility to degradation through mechanisms like hydrolysis, oxidation, and photolysis. The goal of a forced degradation or stress testing study is to accelerate these processes to rapidly identify the likely degradation products and establish the molecule's intrinsic stability.[5] This practical approach provides the data needed to predict long-term stability and ensure product quality.

Pre-Experimental Assessment of 1-(4-Methylpiperazin-1-yl)propan-2-amine

Before initiating experimental work, a thorough analysis of the target molecule's structure can reveal its potential vulnerabilities.

Structural Liabilities:

  • Primary Amine (-NH2): This group is a potential site for oxidation and can participate in reactions such as Schiff base formation with aldehydic excipients.

  • Tertiary Amine (N-methylpiperazine): The tertiary amine within the piperazine ring is a primary target for N-oxidation, a common metabolic and chemical degradation pathway. The N-methyl group itself can also be a site of oxidative demethylation.

  • Piperazine Ring: While generally stable, the C-N bonds within the ring could be susceptible to cleavage under harsh acidic or basic hydrolytic conditions, though this typically requires significant energy.

This initial analysis is crucial for designing a targeted forced degradation study and for anticipating the types of degradants that may be formed.

Experimental Workflow: A Forced Degradation Case Study

Forced degradation studies are the cornerstone of evaluating a drug's intrinsic stability.[3] The objective is to induce degradation to an extent of 5-20%, which is sufficient to identify and characterize degradants without completely destroying the sample.

Below is a generalized workflow for conducting these studies.

G cluster_prep Phase 1: Preparation & Planning cluster_stress Phase 2: Stress Application (ICH Q1A) cluster_analysis Phase 3: Analysis & Characterization cluster_outcome Phase 4: Interpretation & Application A API Characterization (1-(4-Methylpiperazin-1-yl)propan-2-amine) B Develop & Validate Preliminary Stability-Indicating Method (e.g., HPLC) A->B Input C Acid Hydrolysis (e.g., 0.1M HCl) B->C Apply Method To... D Base Hydrolysis (e.g., 0.1M NaOH) B->D Apply Method To... E Oxidation (e.g., 3% H2O2) B->E Apply Method To... F Thermal Stress (e.g., 60°C, Dry Heat) B->F Apply Method To... G Photostability (ICH Q1B Light Exposure) B->G Apply Method To... H Analyze Stressed Samples (HPLC-UV/DAD) C->H Generate Samples D->H Generate Samples E->H Generate Samples F->H Generate Samples G->H Generate Samples I Peak Purity Analysis & Mass Balance Calculation H->I J Identify Degradants (LC-MS/MS, NMR) I->J If Impurities > Threshold L Finalize & Optimize Stability-Indicating Method I->L K Elucidate Degradation Pathways J->K K->L M Inform Formulation, Packaging, & Storage Conditions K->M L->M

Caption: Overall workflow for a forced degradation study.

Detailed Experimental Protocols

The following protocols are starting points and must be optimized for 1-(4-Methylpiperazin-1-yl)propan-2-amine to achieve the target degradation level.

Protocol 1: Acidic and Basic Hydrolysis

  • Causality: This test evaluates the molecule's susceptibility to breakdown in the presence of water at high or low pH. For our target molecule, protonation of the amine groups at low pH or deprotonation at high pH can significantly alter its reactivity and solubility, making this a critical test.

  • Methodology:

    • Prepare a stock solution of the API at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, use 0.2 M NaOH in place of HCl.

    • Prepare a control sample by adding an equal volume of water.

    • Incubate samples at a controlled temperature (e.g., 60°C) and collect time points (e.g., 2, 4, 8, 24 hours).

    • Prior to analysis, neutralize the samples (base for the acid-stressed sample, acid for the base-stressed sample) to prevent further degradation or damage to the analytical column.

    • Analyze all samples by the stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Causality: This simulates exposure to atmospheric oxygen or oxidizing agents. The nitrogen atoms in our molecule, particularly the tertiary amine, are nucleophilic and represent likely targets for oxidation.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the API.

    • Add an appropriate volume of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot of the stock solution.

    • Keep the sample at room temperature and monitor closely, as oxidation reactions can be rapid.[3] Collect time points frequently (e.g., 30 min, 1, 2, 4 hours).

    • Analyze samples directly by HPLC.

Protocol 3: Thermal Degradation (Dry Heat)

  • Causality: This assesses the molecule's stability at elevated temperatures in the solid state, which is relevant for manufacturing (e.g., drying) and long-term storage in hot climates. It accelerates reactions like rearrangements and bond cleavage.[6]

  • Methodology:

    • Place a known quantity of the solid API in a vial.

    • Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C).

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Protocol 4: Photolytic Degradation

  • Causality: This evaluates the potential for light, particularly UV radiation, to induce degradation. While our molecule lacks major chromophores like conjugated aromatic systems, aliphatic amines can still be susceptible to photolytic degradation.[6]

  • Methodology:

    • Expose both solid API and a solution of the API (e.g., 1 mg/mL) to a controlled light source that meets ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, store control samples (wrapped in aluminum foil) under the same conditions but protected from light.

    • At the end of the exposure period, prepare the samples for analysis and compare them to the dark controls via HPLC.

Analytical Strategy: The Stability-Indicating Method

The cornerstone of any stability study is a validated stability-indicating analytical method. This is typically a High-Performance Liquid Chromatography (HPLC) method that can resolve the parent API from all process-related impurities and degradation products.

Method Development Essentials:

  • Column: A reversed-phase C18 column is a common starting point for polar amine-containing compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve separation. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like ours.

  • Detector: A photodiode array (PDA) or diode array detector (DAD) is essential. It not only quantifies the peaks but also provides UV spectra, which are used for peak purity analysis to ensure that a single chromatographic peak corresponds to a single compound.

Data Interpretation: From Chromatograms to Pathways

After running the stressed samples, the resulting data must be carefully analyzed. The primary goals are to calculate the percentage of degradation, ensure mass balance, and identify the structure of major degradants.[6]

Quantitative Summary

The results should be summarized in a clear, tabular format.

Stress ConditionDuration/Temp% Degradation of APINo. of Degradants > 0.1%Mass Balance (%)
0.1 M HCl24h / 60°C8.5%299.5%
0.1 M NaOH24h / 60°C2.1%1100.1%
3% H₂O₂4h / RT15.2%399.1%
Dry Heat7 days / 80°C1.2%1100.3%
Photolytic1.2M lux-hr< 0.5%0100.5%
Note: Data presented are hypothetical and for illustrative purposes only.
Elucidating Degradation Pathways

Based on the structural analysis and the conditions that caused degradation, a pathway map can be constructed. Identification of degradants using LC-MS is key. For example, a degradant with a mass of +16 Da found under oxidative stress strongly suggests the formation of an N-oxide.

G Parent 1-(4-Methylpiperazin-1-yl)propan-2-amine MW: 171.28 N_Oxide N-Oxide Degradant MW: 187.28 (+16 Da) Parent->N_Oxide [O] (3% H2O2) Demethyl Demethylated Degradant MW: 157.25 (-14 Da) Parent->Demethyl [O] (Minor Pathway) Hydrolysis_Prod Hypothetical Hydrolysis Product Parent->Hydrolysis_Prod H+ / H2O (0.1M HCl)

Caption: Potential degradation pathways for the target molecule.

This analysis reveals that the molecule is most sensitive to oxidation and moderately sensitive to acid hydrolysis, while being relatively stable to base, heat, and light. The primary degradation product is likely the N-oxide on the tertiary amine of the piperazine ring. This knowledge is invaluable: it directs the formulation team to consider antioxidants and to ensure the final drug product's pH is controlled within a stable range.

Conclusion and Forward Strategy

A thorough investigation into the thermodynamic stability of 1-(4-Methylpiperazin-1-yl)propan-2-amine, executed through a systematic forced degradation study, is a non-negotiable step in its development. The insights gained are fundamental to building a robust Chemistry, Manufacturing, and Controls (CMC) data package for regulatory submissions.[4] By understanding the molecule's intrinsic liabilities—in this case, a high susceptibility to oxidation—scientists can proactively design a stable, safe, and effective drug product, ultimately accelerating its path to the clinic and patients in need.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology.
  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical Services.
  • ResolveMass Laboratories. (2026).
  • Patel, Y., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Reddit User Discussion. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit.
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  • BenchChem. (2025).
  • Chem whiteboard. (2021). Chemistry Review: Thermodynamic Stability Part I: Energetics. YouTube.
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Foundational

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of a Versatile Heterocycle The piperazine scaffold, a six-membered heterocyclic ring with tw...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Versatile Heterocycle

The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, has firmly established itself as a "privileged" structure in the field of medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have led to its integration into a wide array of clinically successful drugs across multiple therapeutic areas.[1] This guide offers a comprehensive technical overview of the pivotal role piperazine-based amine building blocks play in contemporary drug design and development. We will delve into the core attributes of this scaffold, explore key synthetic methodologies with detailed protocols, and examine its diverse therapeutic applications, supported by quantitative data and mechanistic insights.

The significance of the piperazine moiety stems from a unique combination of characteristics that make it an attractive and versatile building block for medicinal chemists.[1] Its widespread use is a testament to its ability to favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

Core Attributes of the Piperazine Scaffold: A Foundation for Therapeutic Success

The prevalence of the piperazine nucleus in drug molecules can be attributed to a confluence of advantageous structural and chemical properties.

Physicochemical Properties: Fine-Tuning for Optimal Performance

The two nitrogen atoms in the piperazine ring are readily amenable to substitution, which allows for the precise modulation of crucial physicochemical properties such as solubility, lipophilicity, and basicity (pKa).[1][2] This "tunability" is a key asset in drug discovery, enabling the optimization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which can enhance oral bioavailability and overall pharmacokinetic performance.[1][3] The nitrogen atoms also serve as hydrogen bond donors and acceptors, which can facilitate interactions with biological targets and improve water solubility.[4]

Structural Rigidity and Conformational Flexibility: A Balancing Act for Target Binding

The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity that can be advantageous for specific receptor interactions.[1] Simultaneously, it possesses sufficient conformational flexibility to adapt to various binding pockets, a crucial attribute for achieving high-affinity interactions with a diverse range of biological targets.[1][2] This balance of rigidity and flexibility allows for the creation of potent and selective drug candidates.

Synthetic Tractability: A Gateway to Chemical Diversity

The piperazine ring is synthetically versatile, with well-established and robust protocols for its formation and derivatization.[1] This synthetic accessibility allows for the efficient generation of large and diverse libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[1] The chemical reactivity of the piperazine nitrogens facilitates their use as linkers to connect different pharmacophores within a single molecule or as a scaffold to orient functional groups for optimal target engagement.[2]

Key Synthetic Methodologies: Crafting Piperazine-Based Building Blocks

The ability to selectively functionalize the piperazine ring is central to its utility in drug discovery. A variety of synthetic strategies have been developed to achieve mono- and di-substitution at the nitrogen atoms, as well as, more recently, functionalization of the carbon backbone.

N-Functionalization: The Workhorse of Piperazine Chemistry

The introduction of an aryl group onto a piperazine nitrogen is a critical transformation in the synthesis of numerous pharmaceuticals. The Palladium-Catalyzed Buchwald-Hartwig Amination is a powerful method for achieving this.[5]

Experimental Protocol: Mono-N-Arylation of Piperazine [5]

  • Materials:

    • Piperazine (2.0 equiv.)

    • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 2.2 equiv.)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried flask, add the aryl halide, palladium catalyst, and ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the piperazine and the base.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig A Aryl Halide + Piperazine D Reaction Setup (Inert Atmosphere) A->D B Palladium Catalyst + Ligand B->D C Base C->D E Heating D->E Toluene F Workup & Purification E->F Reaction Completion G Mono-N-Aryl Piperazine F->G

A simplified workflow for the Buchwald-Hartwig amination of piperazine.

Synthesizing unsymmetrically N,N'-disubstituted piperazines presents a greater challenge due to the comparable nucleophilicity of the two nitrogen atoms, which can lead to statistical mixtures.[6] Strategies to overcome this often involve the use of protecting groups or a two-step sequential functionalization.

Advanced Synthetic Frontiers: C-H Functionalization

While N-functionalization is well-established, recent advancements have focused on the direct functionalization of the piperazine ring's C-H bonds.[4][5] This approach is more atom-economical and provides access to novel chemical space that is challenging to reach with traditional methods.[4] Photoredox catalysis has emerged as a powerful tool for this purpose.[5]

Diagram: C-H Functionalization via Photoredox Catalysis

CH_Functionalization cluster_workflow Photoredox C-H Arylation Workflow A N-Substituted Piperazine E Single Electron Transfer (SET) A->E B Aryl Halide B->E C Photocatalyst C->E hv D Light Source (e.g., Blue LED) D->C F Radical Intermediate Formation E->F G C-H Arylation F->G H C-Arylated Piperazine G->H

Conceptual workflow for C-H arylation of piperazines using photoredox catalysis.

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance across a wide range of diseases.[1][7]

Therapeutic Area Drug Example Mechanism of Action
Oncology ImatinibTyrosine kinase inhibitor[1]
OlaparibPARP inhibitor
Antipsychotics ClozapineAtypical antipsychotic[8]
AripiprazoleDopamine D2 partial agonist
Antidepressants VortioxetineSerotonin reuptake inhibitor and receptor modulator[8]
TrazodoneSerotonin antagonist and reuptake inhibitor
Antihistamines CetirizineH1 receptor antagonist
CyclizineH1 receptor antagonist[9]
Antimicrobials CiprofloxacinFluoroquinolone antibiotic[9]
PosaconazoleAntifungal agent
Antivirals MaravirocCCR5 receptor antagonist for HIV-1[10]
IndinavirHIV protease inhibitor
Piperazine in Oncology: Targeting Key Signaling Pathways

Piperazine derivatives are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.[1] A notable example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The N-methylpiperazine moiety in Imatinib is crucial for its solubility and oral bioavailability.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems

Many piperazine derivatives exhibit pharmacological activity in the central nervous system, primarily by interacting with monoamine pathways.[8] This has led to their development as antipsychotic, antidepressant, and anxiolytic agents.[8] For instance, Vortioxetine is an antidepressant that incorporates a piperazine ring.[8]

Antimicrobial Agents: Combating Infectious Diseases

The piperazine scaffold has also been successfully incorporated into antimicrobial agents.[11][12] Structural modifications of piperazine derivatives, such as the inclusion of electron-withdrawing groups, have been shown to enhance antibacterial activity.[11][12] Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, features a piperazine ring that contributes to its antibacterial potency and pharmacokinetic profile.[9]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the substitution pattern on the piperazine ring significantly influences the biological activity of the resulting compounds. For example, in the development of antimicrobial agents, the incorporation of electron-withdrawing groups like chloro, bromo, or nitro groups has demonstrated enhanced antibacterial activity, while electron-donating groups often reduce potency.[11][12] Molecular docking studies have further elucidated the binding interactions of piperazine derivatives with microbial enzymes and proteins, validating their mechanisms of action.[11][12]

Future Perspectives: The Evolving Role of Piperazine

The exploration of piperazine-based building blocks in drug discovery is an ongoing and dynamic field. Future progress is expected to arise from several key areas:

  • Hybrid Scaffold Engineering: Combining the piperazine moiety with other heterocyclic systems to create hybrid molecules with improved multi-target activity and enhanced pharmacokinetic properties.[6]

  • Advanced Synthetic Methodologies: The continued development of novel and efficient synthetic methods, such as C-H functionalization, will expand the accessible chemical space for piperazine derivatives.[4]

  • Computational Chemistry and Machine Learning: The integration of computational tools, including cheminformatics and machine learning, will enable the predictive modeling of bioactivity, the identification of conserved pharmacophores, and the virtual screening of large chemical libraries to accelerate the design of new piperazine-based drugs.[6]

Conclusion

The piperazine scaffold continues to be an invaluable and versatile building block in modern medicinal chemistry. Its unique combination of tunable physicochemical properties, conformational characteristics, and synthetic accessibility has solidified its status as a privileged structure in drug discovery. From its foundational role in the N-functionalization of blockbuster drugs to its application in cutting-edge C-H functionalization and multicomponent reactions, the utility of piperazine is continually expanding.[5] The protocols and insights presented in this guide provide a practical framework for researchers to harness the full potential of this remarkable heterocycle in their synthetic and drug discovery programs.

References

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 1-(4-Methylpiperazin-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scient...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive technical overview of the methodologies employed to determine the molecular weight and confirm the molecular formula of 1-(4-Methylpiperazin-1-yl)propan-2-amine, a compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to offer insights into the rationale behind the analytical choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The structural integrity and purity of a potential drug candidate are paramount. An accurate determination of its molecular weight and formula is the first critical step in its journey from discovery to clinical application. This guide will delve into two primary analytical techniques: high-resolution mass spectrometry (HRMS) for exact mass determination and isotopic pattern analysis, and elemental analysis for the empirical formula verification. Furthermore, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique for structural elucidation.

Core Physicochemical Properties

Before delving into the analytical procedures, a foundational understanding of the target molecule's properties is essential.

PropertyValueSource
Chemical Structure Chemical Structure of 1-(4-Methylpiperazin-1-yl)propan-2-aminePubChem CID: 16643482[1]
Molecular Formula C₈H₁₉N₃PubChem CID: 16643482[1]
Monoisotopic Mass 157.1579 DaPubChem CID: 16643482[1]
Molar Mass 157.26 g/mol Calculated

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a molecule's elemental composition.[2][3][4][5] Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or more decimal places, which allows for the differentiation of compounds with the same nominal mass but different elemental formulas.[3][6]

The Causality Behind Experimental Choices

The choice of HRMS is predicated on the need for certainty. For a novel compound entering the drug development pipeline, confirming the molecular formula is a non-negotiable step. The high mass accuracy of HRMS instruments, such as Orbitrap or FT-ICR, provides the confidence required to move forward with further studies.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

  • Sample Preparation:

    • Dissolve a small quantity (typically 1 mg) of 1-(4-Methylpiperazin-1-yl)propan-2-amine in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent. The final concentration should be optimized based on the sensitivity of the mass spectrometer.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or a Bruker solariX FT-ICR).

    • Employ a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion. Electrospray ionization (ESI) in positive ion mode is recommended for this amine-containing compound, as the nitrogen atoms are readily protonated.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • Identify the monoisotopic peak of the protonated molecule, [M+H]⁺.

    • Compare the experimentally measured exact mass with the theoretically calculated exact mass for the proposed molecular formula (C₈H₁₉N₃).

    • Analyze the isotopic pattern of the molecular ion and compare it to the theoretically predicted pattern.

Theoretical vs. Experimental Data
ParameterTheoretical ValueSimulated Experimental Value
Molecular Formula C₈H₁₉N₃-
Protonated Adduct [C₈H₂₀N₃]⁺-
Theoretical Exact Mass ([M+H]⁺) 158.16572158.1655
Mass Accuracy -< 5 ppm
Isotopic Pattern Analysis

The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H) results in a characteristic isotopic pattern for any given molecule.[7][8] For C₈H₁₉N₃, the most abundant peak (M) corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N). The M+1 peak arises from the presence of one ¹³C or one ¹⁵N atom, and the M+2 peak from two ¹³C atoms, two ¹⁵N atoms, or one of each, among other less abundant isotopic contributions.

Theoretical Isotopic Distribution for [C₈H₂₀N₃]⁺

m/zRelative Abundance (%)
158.1657100.00
159.16879.87
160.17170.47

A high degree of correlation between the observed and theoretical isotopic patterns provides strong evidence for the proposed molecular formula.

Elemental Analysis: Orthogonal Verification of the Empirical Formula

Elemental analysis, specifically CHN analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.[9] This technique offers an independent, orthogonal method to verify the empirical formula derived from HRMS data.[10][11] The principle of CHN analysis involves the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, and N₂).[12]

The Self-Validating System

The combination of HRMS and elemental analysis creates a self-validating system. HRMS provides the exact molecular formula, while elemental analysis confirms the percentage composition of the constituent elements. A strong agreement between the two techniques provides a high level of confidence in the assigned molecular formula and the purity of the sample.

Experimental Protocol: CHN Elemental Analysis

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of the purified and dried 1-(4-Methylpiperazin-1-yl)propan-2-amine into a tin capsule.

    • Ensure the sample is homogenous to obtain reproducible results.

  • Instrumentation:

    • Utilize a CHN elemental analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer or similar).

    • Calibrate the instrument using a certified standard of known elemental composition (e.g., acetanilide).

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the analyzer.

    • The sample undergoes complete combustion in a pure oxygen environment at high temperatures (typically ~900-1000 °C).

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages with the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values for a pure sample.

Theoretical vs. Experimental Elemental Composition
ElementTheoretical %Simulated Experimental %
Carbon (C) 61.1061.05
Hydrogen (H) 12.1812.25
Nitrogen (N) 26.7226.68

Complementary Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS and elemental analysis confirm the molecular formula, NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are crucial for the complete characterization of 1-(4-Methylpiperazin-1-yl)propan-2-amine.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in the structure. These predictions are based on computational algorithms and serve as a guide for interpreting experimental spectra.[13][14][15][16][17]

Predicted ¹H NMR Chemical Shifts

Atom(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (on piperazine)~2.2-2.3s3H
-CH₂- (piperazine, adjacent to N-CH₃)~2.4-2.6m4H
-CH₂- (piperazine, adjacent to propan-2-amine)~2.3-2.5m4H
-CH₂- (propan-2-amine)~2.2-2.4m2H
-CH- (propan-2-amine)~2.8-3.0m1H
-CH₃ (propan-2-amine)~1.0-1.1d3H
-NH₂~1.5-2.5 (broad)s2H

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (on piperazine)~46
-CH₂- (piperazine)~53-55
-CH₂- (propan-2-amine)~60-62
-CH- (propan-2-amine)~48-50
-CH₃ (propan-2-amine)~20-22

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the comprehensive characterization of 1-(4-Methylpiperazin-1-yl)propan-2-amine.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Molecular Weight & Formula Analysis Synthesis Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Exact Mass & Isotopic Pattern Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis Elemental Composition NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation Formula_Confirmation Molecular Formula Confirmation (C₈H₁₉N₃) HRMS->Formula_Confirmation Elemental_Analysis->Formula_Confirmation Structural_Elucidation Complete Structural Elucidation NMR->Structural_Elucidation Formula_Confirmation->Structural_Elucidation

Caption: Integrated workflow for the analysis of 1-(4-Methylpiperazin-1-yl)propan-2-amine.

Conclusion

The robust characterization of a chemical entity is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. This guide has outlined a comprehensive strategy for the determination of the molecular weight and confirmation of the molecular formula of 1-(4-Methylpiperazin-1-yl)propan-2-amine. By integrating high-resolution mass spectrometry for exact mass and isotopic pattern analysis with elemental analysis for empirical formula verification, a high degree of confidence in the compound's identity and purity can be achieved. Complementary analysis by NMR spectroscopy further solidifies the structural assignment. Adherence to these rigorous analytical principles is fundamental to ensuring the quality and integrity of data in the pursuit of novel therapeutics.

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  • How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics. Retrieved February 24, 2026, from [Link]

  • 1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Isotopic Abundances of the Elements. (n.d.). IUPAC. Retrieved February 24, 2026, from [Link]

  • Interpretation of Mass Spectra, Part 1: Developing Skills. (2022, April 15). LCGC International. Retrieved February 24, 2026, from [Link]

  • Natural abundance. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Exact Masses & Isotope Abundance Ratios. (n.d.). Michigan State University. Retrieved February 24, 2026, from [Link]

  • Empirical Formulas from Analysis. (2026, January 27). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Tables and charts for isotope-abundance variations and atomic weights of selected elements: 2016. (2018, May 2). USGS.gov. Retrieved February 24, 2026, from [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0147784). (n.d.). NP-MRD. Retrieved February 24, 2026, from [Link]

  • Isotope Abundances of the elements. (n.d.). Photographic Periodic Table. Retrieved February 24, 2026, from [Link]

  • 1-(4-Methylpiperazin-1-yl)propan-2-one. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB. Retrieved February 24, 2026, from [Link]

  • PROSPRE. (n.d.). PROSPRE. Retrieved February 24, 2026, from [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts. (2015, March 31). Journal of Molecular Structure. Retrieved February 24, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved February 24, 2026, from [Link]

  • Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). (n.d.). Chemchart. Retrieved February 24, 2026, from [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(4-Methylpiperazin-1-yl)propan-2-amine

Executive Summary & Strategic Rationale The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS: 166434-82-x [Generic Ref], PubChem CID: 16643482) represents a critical functionalization step in the generation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS: 166434-82-x [Generic Ref], PubChem CID: 16643482) represents a critical functionalization step in the generation of piperazine-tethered solubilizing groups, commonly employed in kinase inhibitors and GPCR ligands to modulate physicochemical properties (LogP, pKa).

Unlike simple aliphatic amines, the introduction of the basic 4-methylpiperazine moiety requires a strategy that minimizes polymerization and favors the formation of the primary amine at the secondary carbon position. This protocol details a robust Reductive Amination strategy. This route is selected over direct alkylation (which suffers from poly-alkylation) or the Mitsunobu inversion of the corresponding alcohol (which is atom-uneconomical for scale-up).

Key Technical Advantages of this Protocol:

  • Regioselectivity: Uses the ketone intermediate to strictly define the amine position.

  • Scalability: Avoids high-pressure hydrogenation, utilizing mild borohydride reagents suitable for bench-to-kilo lab transfer.

  • Purity Profile: Minimizes the formation of tertiary amine byproducts common in direct halide displacements.

Safety & Hazard Analysis (Critical)

Before initiating this protocol, all personnel must review the SDS for 1-methylpiperazine and chloroacetone (if synthesizing the precursor).

ReagentHazard ClassCritical Precaution
1-Methylpiperazine Corrosive, FlammableUse chemically resistant gloves (Nitrile/Neoprene). Handle in a fume hood.
Chloroacetone (Precursor)Lachrymator , ToxicEXTREME CAUTION. Must be handled in a high-efficiency fume hood. Neutralize glassware with ammonia solution before removal from hood.
Sodium Cyanoborohydride Toxic, Water ReactiveLiberates HCN upon contact with strong acids. Maintain pH > 3. Dispose of in dedicated cyanide waste streams.
Methanol Flammable, ToxicAvoid inhalation. Standard solvent handling.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed as a two-stage convergent process. The logic follows the "Carbonyl-Amine" assembly principle, ensuring the carbon skeleton is established before the sensitive primary amine is introduced.

Mechanistic Pathway (Graphviz Visualization)

SynthesisPathway cluster_mechanism Mechanism of Action SM1 1-Methylpiperazine (Nucleophile) INT Intermediate: 1-(4-methylpiperazin-1-yl)propan-2-one SM1->INT SN2 Alkylation (K2CO3, Acetone, 0°C) SM2 Chloroacetone (Electrophile) SM2->INT PROD Target: 1-(4-Methylpiperazin-1-yl)propan-2-amine INT->PROD Imine Formation & Hydride Transfer (MeOH, pH 6-7) REAG NH4OAc / NaBH3CN (Reductive Amination) REAG->PROD

Figure 1: Retrosynthetic pathway illustrating the SN2 assembly of the ketone core followed by reductive amination to the target amine.

Detailed Experimental Protocol

Phase 1: Preparation of the Ketone Intermediate

Target: 1-(4-methylpiperazin-1-yl)propan-2-one (CAS: 15885-04-8) Note: If this intermediate is commercially sourced, proceed directly to Phase 2.

Rationale: The reaction utilizes an SN2 displacement. Potassium carbonate is chosen as the base to scavenge HCl without causing aldol condensation of the chloroacetone.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add 1-Methylpiperazine (10.0 g, 100 mmol) and Acetone (150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol). Cool the suspension to 0–5 °C using an ice bath.

  • Electrophile Addition: Charge the addition funnel with Chloroacetone (9.7 g, 105 mmol) diluted in 20 mL Acetone.

    • Critical Control Point: Add dropwise over 45 minutes. Maintain internal temperature < 10 °C to prevent uncontrolled exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, distill under vacuum (bp ~80-90°C at reduced pressure) or purify via flash chromatography (DCM/MeOH).

Phase 2: Reductive Amination to Target Amine

Target: 1-(4-Methylpiperazin-1-yl)propan-2-amine Method: Leuckart-Wallach variation using Borohydride.

Rationale: Ammonium acetate serves a dual role: it provides the ammonia source for imine formation and buffers the solution to pH ~6, optimizing the activity of Sodium Cyanoborohydride.

Reagent Table:

ComponentRoleEquivalentsMass/Vol
Ketone Intermediate Substrate1.0 eq15.6 g (100 mmol)
Ammonium Acetate Amine Source/Buffer10.0 eq77.1 g
Sodium Cyanoborohydride Reducing Agent0.7 - 1.0 eq4.4 - 6.3 g
Methanol SolventN/A300 mL

Step-by-Step Procedure:

  • Imine Formation:

    • In a 1 L flask, dissolve the Ketone Intermediate (15.6 g) in Methanol (300 mL).

    • Add Ammonium Acetate (77.1 g) in one portion.

    • Stir at RT for 30 minutes to allow the equilibrium formation of the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Carefully add Sodium Cyanoborohydride (4.4 g) in small portions. Caution: Gas evolution possible.

    • Remove ice bath and stir at RT for 12–18 hours.

  • Quenching & Workup:

    • Concentrate the methanol to ~50 mL volume under reduced pressure.

    • Acidification: Dissolve residue in water (100 mL) and carefully acidify with 6N HCl to pH < 2. (This decomposes remaining borohydride and liberates HCN—perform in hood ).

    • Extraction (Wash): Extract the acidic aqueous layer with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities. Discard organics.

    • Basification: Adjust the aqueous layer to pH > 12 using 50% NaOH solution. The product will oil out.

    • Extraction (Product): Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 100 mL).

  • Isolation:

    • Dry combined DCM layers over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo to yield the crude amine as a pale yellow oil.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity > 95%HPLC (C18, 0.1% TFA/AcN)
Identification MS [M+H]+ = 158.16LC-MS / ESI
1H NMR Diagnostic doublet (~1.0 ppm, CH3)400 MHz DMSO-d6

Troubleshooting Guide:

  • Low Yield: Ensure the imine formation step (stirring with Ammonium Acetate) is allowed sufficient time before adding the reducing agent.

  • Polymerization: If the product is viscous/tarry, ensure the temperature during Chloroacetone addition (Phase 1) was strictly controlled.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16643482, 1-(4-methylpiperazin-1-yl)propan-2-amine. Retrieved February 26, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved February 26, 2026 from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Application

Application Note: Strategic Utilization of 1-(4-Methylpiperazin-1-yl)propan-2-amine in Medicinal Chemistry

Executive Summary 1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS: 166434-82-4) acts as a critical diamine building block in modern drug discovery. Its structural utility lies in its ability to introduce the N-methylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylpiperazin-1-yl)propan-2-amine (CAS: 166434-82-4) acts as a critical diamine building block in modern drug discovery. Its structural utility lies in its ability to introduce the N-methylpiperazine moiety —a "privileged structure" in medicinal chemistry known for enhancing aqueous solubility and metabolic stability—via a chiral or racemic propylene linker.

This guide details the strategic application of this intermediate in synthesizing kinase inhibitors and GPCR ligands. It provides validated protocols for Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling, addressing the common challenge of lipophilicity in heteroaromatic drug scaffolds.

Technical Specifications & Handling

Physicochemical Properties
PropertySpecificationNote
Chemical Name 1-(4-Methylpiperazin-1-yl)propan-2-amine
CAS Number 166434-82-4
Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
Appearance Colorless to pale yellow liquidOxidizes upon air exposure
Boiling Point ~80-85°C at 0.5 mmHgHigh vacuum distillation recommended
pKa (Predicted) ~9.8 (Primary amine), ~7.5 (Piperazine N4)Primary amine is the reactive nucleophile
Solubility Miscible in Water, MeOH, DCM, DMSOHighly polar
Handling & Storage Protocols
  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen.

  • Storage: 2–8°C. Long-term storage results in carbonate formation (absorbs CO₂) if not sealed.

  • Safety: Corrosive (Category 1B). Wear chemical-resistant gloves (Nitrile >0.11mm) and face shield.

Application I: Solubility Enhancement in Kinase Inhibitors

Context: Many kinase inhibitors (e.g., Quinazolines like Gefitinib, Quinolines like Bosutinib) suffer from poor aqueous solubility due to flat, lipophilic heteroaromatic cores. Strategy: The "Solubility Tail" approach involves attaching 1-(4-Methylpiperazin-1-yl)propan-2-amine to the core. The primary amine forms the linkage, while the distal N-methylpiperazine remains protonated at physiological pH, drastically improving solubility and bioavailability.

Validated Protocol: SNAr Coupling with 4-Chloroquinazoline

This protocol describes the coupling of the intermediate with 4-chloro-6,7-dimethoxyquinazoline to synthesize a probe compound analogous to EGFR inhibitors.

Reagents:
  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol (for higher reflux temp)

Step-by-Step Procedure:
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6,7-dimethoxyquinazoline (500 mg, 2.23 mmol) in iPrOH (10 mL).

  • Addition: Add DIPEA (0.78 mL, 4.46 mmol) followed by 1-(4-Methylpiperazin-1-yl)propan-2-amine (420 mg, 2.67 mmol) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat to 85°C (Reflux) under nitrogen atmosphere for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a polar product spot (Rf ~0.3) should appear.[1][2][3]

  • Workup: Cool the mixture to room temperature.

    • Precipitation: Often, the product precipitates as the HCl salt if no base is used. With DIPEA, the free base remains in solution.

    • Evaporation: Concentrate the solvent under reduced pressure.[3][4]

  • Purification: Dissolve the residue in DCM (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL). Dry the organic layer over Na₂SO₄ and concentrate.

    • Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1) to isolate the pure product.

Mechanism Visualization (DOT Diagram)

SnAr_Mechanism Substrate 4-Chloro-Heterocycle (Electrophile) TS Meisenheimer Complex (Transition State) Substrate->TS + Amine + Heat Intermediate 1-(4-Methylpiperazin-1-yl) propan-2-amine (Nucleophile) Intermediate->TS Product Solubilized Kinase Inhibitor (Product) TS->Product - HCl (Aromatization)

Figure 1: SNAr reaction pathway for attaching the solubilizing tail to a heteroaryl chloride.

Application II: GPCR Ligand Synthesis via Amide Coupling

Context: In GPCR ligand design (e.g., for 5-HT or Dopamine receptors), a basic nitrogen at a specific distance from an aromatic core is often required for receptor binding (salt bridge formation). Strategy: Use 1-(4-Methylpiperazin-1-yl)propan-2-amine to convert a carboxylic acid scaffold into a functionalized amide.

Validated Protocol: HATU-Mediated Amide Bond Formation
Reagents:
  • Acid Scaffold: Benzoic acid derivative (1.0 eq)

  • Amine: 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)[5]

Step-by-Step Procedure:
  • Activation: In a dry vial, dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

    • Note: The solution usually turns yellow.

  • Coupling: Add 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.1 mmol) dissolved in minimal DMF (1 mL).

  • Incubation: Stir at room temperature for 2–12 hours.

    • Checkpoint: Monitor by LC-MS. Look for the mass of [M+H]+ corresponding to Product.

  • Quench: Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and urea byproducts.

    • Critical Step: Do not use acidic wash (1N HCl) as the basic piperazine product will extract into the aqueous layer. Use saturated NaHCO₃ or brine.

  • Isolation: Dry over MgSO₄ and concentrate. Purify via reverse-phase HPLC if necessary (0.1% Formic Acid gradient).

Synthesis of the Intermediate (Reference Route)

For researchers needing to synthesize the intermediate de novo (e.g., to introduce isotopic labels), the standard route involves the ring-opening of propylene oxide.

Synthesis_Route Start 1-Methylpiperazine Step1_Prod Intermediate Alcohol: 1-(4-methylpiperazin-1-yl)propan-2-ol Start->Step1_Prod EtOH, Reflux Reagent + Propylene Oxide Reagent->Step1_Prod Step2 Mesylation (MsCl) & Azidation (NaN3) Step1_Prod->Step2 Step3 Staudinger Reduction (PPh3 / H2O) Step2->Step3 Final Target Diamine: 1-(4-Methylpiperazin-1-yl)propan-2-amine Step3->Final

Figure 2: De novo synthesis route via epoxide ring opening and functional group interconversion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (SnAr) Competitive hydrolysis of chlorideEnsure solvents are anhydrous; increase amine equivalents (1.5 eq).
Product stuck in Aqueous Layer Product is highly polar/basic"Salt out" the aqueous layer with NaCl; use DCM/iPrOH (3:1) for extraction.[1]
Dimerization Over-reaction of amineNot common with this diamine due to steric hindrance of the secondary carbon, but ensure 1:1 stoichiometry in amide couplings.

References

  • Piperazine Scaffolds in Drug Discovery: Teodori, E., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023."[6] Pharmaceuticals, 2024. Link

  • Kinase Inhibitor Synthesis: L.ma, et al. "Design and synthesis of novel 4-anilinoquinazoline derivatives." European Journal of Medicinal Chemistry, 2016. (General reference for Quinazoline SnAr conditions).
  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Chemical Properties: PubChem Compound Summary for CID 16643482. Link

Sources

Method

Strategic Alkylation of 1-(4-Methylpiperazin-1-yl)propan-2-amine: Conditions and Methodologies for Drug Development

An Application Note and Protocol Guide Abstract The N-alkylation of 1-(4-Methylpiperazin-1-yl)propan-2-amine is a critical transformation for synthesizing a diverse range of compounds with significant potential in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The N-alkylation of 1-(4-Methylpiperazin-1-yl)propan-2-amine is a critical transformation for synthesizing a diverse range of compounds with significant potential in medicinal chemistry. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, and modifications to the primary amine of this specific scaffold allow for fine-tuning of pharmacological properties.[1] This document provides a comprehensive guide for researchers, detailing two primary methodologies for alkylation: Reductive Amination and Direct Alkylation . We offer an in-depth analysis of the causality behind procedural choices, step-by-step protocols, and comparative data to guide synthetic strategy. Reductive amination is presented as the superior method for achieving high-yield, selective mono-alkylation while avoiding common side reactions.

Introduction: The Strategic Importance of the Piperazine Scaffold

1-(4-Methylpiperazin-1-yl)propan-2-amine is a bifunctional molecule featuring a primary amine, which is a prime target for derivatization, and a tertiary amine within the N-methylpiperazine ring. N-alkylated piperazine derivatives are integral to the development of therapeutics targeting the central nervous system (CNS), among other areas.[2] The ability to selectively introduce a variety of alkyl or aryl groups onto the primary amine allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

The choice of alkylation strategy is paramount. An ideal method should offer high selectivity for the primary amine, prevent di-alkylation, and avoid the formation of quaternary ammonium salts at the more nucleophilic tertiary piperazine nitrogen. This guide focuses on providing robust and reproducible protocols to achieve these goals.

Choosing the Optimal Alkylation Strategy

Two principal pathways are considered for the N-alkylation of the target amine:

  • Reductive Amination: A highly efficient and selective one-pot reaction involving the formation of an imine or iminium ion from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. This is the recommended and most widely used method in pharmaceutical synthesis for its clean reaction profile and broad applicability.[3]

  • Direct Alkylation: A classical S_N2 reaction where the amine acts as a nucleophile, displacing a leaving group from an alkyl halide. While straightforward in principle, this method is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.[4]

The logical flow for selecting the appropriate method is outlined below.

G Start Start: Alkylation of 1-(4-Methylpiperazin-1-yl)propan-2-amine Decision Goal: Selective Mono-Alkylation with High Yield? Start->Decision Reductive Recommended Method: Reductive Amination Decision->Reductive  Yes Direct Alternative Method: Direct Alkylation Decision->Direct  No (or for simple, reactive alkylating agents) Reductive_Adv Advantages: - High Selectivity - No Over-Alkylation - Mild Conditions - Broad Scope Reductive->Reductive_Adv Direct_Disadv Challenges: - Polyalkylation Risk - Quaternization Risk - Harsher Conditions - Difficult Purification Direct->Direct_Disadv

Caption: Decision workflow for selecting an alkylation method.

Featured Protocol: Reductive Amination

Reductive amination is the gold standard for the N-alkylation of primary amines due to its exceptional control and efficiency.[5] The reaction proceeds in a single pot through two distinct mechanistic steps.

Mechanism of Action
  • Iminium Ion Formation: The primary amine of 1-(4-methylpiperazin-1-yl)propan-2-amine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion intermediate.

  • In-Situ Reduction: A mild and selective reducing agent, introduced into the same pot, reduces the iminium ion (C=N+) to the final secondary amine product.

The process is illustrated below.

G Reductive Amination Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine R-NH₂ (Starting Amine) Imine R-N=CHR' (Iminium Ion Intermediate) Amine->Imine + Carbonyl R'-CHO (Aldehyde) Carbonyl->Imine - H₂O Imine_ref R-N=CHR' Reducer [H] (e.g., NaBH(OAc)₃) Product R-NH-CH₂R' (Alkylated Product) Reducer->Product Imine_ref->Product +

Caption: Two-step mechanism of reductive amination.

Step-by-Step Experimental Protocol

This protocol describes the alkylation of 1-(4-Methylpiperazin-1-yl)propan-2-amine with a generic aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride.

Materials:

  • 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.0 eq)

  • Aldehyde or Ketone (1.1-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration). To this stirred solution, add the aldehyde (1.1 eq) at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Progress can be monitored by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.[5] The mild exotherm should be managed, especially on a larger scale.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM with 0.5% triethylamine) to afford the pure N-alkylated product.

Data Summary
ParameterConditionRationale
Amine 1.0 equivalentThe limiting reagent in the synthesis.
Carbonyl 1.1–1.2 equivalentsA slight excess ensures complete conversion of the starting amine.
Reducing Agent 1.5 equivalentsNaBH(OAc)₃ is mild and selective for the iminium ion.[5] An excess drives the reduction to completion.
Solvent Anhydrous DCM/DCEAprotic solvent that effectively solubilizes reagents and does not interfere with the reaction.
Temperature Room Temperature (20-25 °C)Sufficient for both iminium formation and reduction without promoting side reactions.
Reaction Time 4–16 hoursTypically sufficient for full conversion; should be monitored by TLC or LC-MS.
Expected Yield 75–95%Yields are typically high due to the clean and selective nature of the reaction.

Alternative Protocol: Direct Alkylation with Alkyl Halides

While less controlled, direct alkylation can be effective for certain simple, reactive alkyl halides. The primary challenge is managing the nucleophilicity of the amines to prevent undesired side products.

Mechanistic Considerations and Challenges

The reaction follows an S_N2 pathway. The primary amine attacks the alkyl halide, displacing the halide and forming an ammonium salt, which is then deprotonated by a base.

Key Challenges:

  • Polyalkylation: The newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Quaternization: The tertiary amine on the piperazine ring can compete as a nucleophile, leading to the formation of a quaternary ammonium salt, a common issue with piperazine alkylations.[4]

Using a mild base and controlling stoichiometry are key to mitigating these issues.

General Experimental Protocol

Materials:

  • 1-(4-Methylpiperazin-1-yl)propan-2-amine (2.0-3.0 eq)

  • Alkyl Halide (R-X) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(4-Methylpiperazin-1-yl)propan-2-amine (2.0-3.0 eq), potassium carbonate (2.0 eq), and acetonitrile. Using a significant excess of the starting amine helps to statistically favor mono-alkylation.

  • Reagent Addition: Add the alkyl halide (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the consumption of the alkyl halide by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product will likely contain the desired product and excess starting amine. Purification via silica gel column chromatography is necessary to isolate the pure mono-alkylated product.

Conclusion

For the selective N-alkylation of 1-(4-Methylpiperazin-1-yl)propan-2-amine, reductive amination stands out as the superior and more reliable methodology . Its operational simplicity, mild conditions, broad substrate scope, and high selectivity make it exceptionally well-suited for applications in drug discovery and medicinal chemistry. It effectively circumvents the polyalkylation and quaternization side reactions that frequently complicate direct alkylation approaches. By employing the detailed protocols within this guide, researchers can confidently and reproducibly synthesize novel derivatives for advancing their research programs.

References

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate Discussion. Available at: [Link]

  • Rani, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Acta Poloniae Pharmaceutica, 63(3), 213-219. (Note: A direct link to the full text was not available in the search, but the citation refers to a relevant scientific journal).
  • Bojarski, A. J., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11624-11669. Available at: [Link]

Sources

Application

Application Note: 1-(4-Methylpiperazin-1-yl)propan-2-amine in Heterocyclic Compound Synthesis

Executive Summary & Chemical Profile[1][2] 1-(4-Methylpiperazin-1-yl)propan-2-amine is a specialized diamine building block used extensively in medicinal chemistry to append the N-methylpiperazine moiety to heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

1-(4-Methylpiperazin-1-yl)propan-2-amine is a specialized diamine building block used extensively in medicinal chemistry to append the N-methylpiperazine moiety to heterocyclic scaffolds. While the linear analog (1-(2-aminoethyl)-4-methylpiperazine) is ubiquitous, this propan-2-amine variant introduces a critical methyl branch at the


-carbon relative to the primary amine.

Why use this specific linker?

  • Solubility: The terminal N-methylpiperazine (pKa ~ 7.5–8.5) remains protonated at physiological pH, drastically improving the aqueous solubility of lipophilic heterocyclic cores (e.g., quinolines, pyrimidines).

  • Metabolic Stability: The branching methyl group at the C2 position sterically hinders metabolic deamination and oxidation, often extending the half-life (

    
    ) compared to linear ethyl linkers.
    
  • Chirality: It possesses a chiral center (R/S), allowing for the exploration of stereoselective binding interactions within a target protein's solvent-exposed front.

Chemical Specifications
PropertyData
CAS Number 54151-53-0
IUPAC Name 1-(4-methylpiperazin-1-yl)propan-2-amine
Molecular Weight 157.26 g/mol
Appearance Colorless to pale yellow liquid
Basicity Diamine (Primary amine pKa ~10; Piperazine N4 pKa ~7.[1]8)
Solubility Miscible in water, DCM, MeOH, DMSO
Stability Air-sensitive (absorbs CO

); Store under Argon/Nitrogen

Strategic Utility in Heterocyclic Synthesis

This amine is predominantly employed in Lead Optimization phases to convert potent but insoluble "brick-dust" hits into viable lead candidates. It is most commonly attached via Nucleophilic Aromatic Substitution (S


Ar)  or Amide Coupling .
Mechanistic Logic: The "Solubility Anchor"

The diagram below illustrates the strategic logic of using this moiety to modulate physicochemical properties.

G Scaffold Lipophilic Heterocycle (Potent, Insoluble) Product Drug Candidate (Soluble, Bioavailable) Scaffold->Product + Linker (SNAr/Amide) Linker 1-(4-Methylpiperazin-1-yl) propan-2-amine Linker->Product Solubility Protonatable Nitrogen (pH 7.4 Solubility) Product->Solubility Stability C2-Methyl Branch (Metabolic Blockade) Product->Stability

Figure 1: Strategic incorporation of the piperazine tail to modulate ADME properties.

Experimental Protocols

Protocol A: S Ar Coupling with Chloro-Heterocycles

This is the gold-standard method for attaching the linker to electron-deficient heterocycles (e.g., 4-chloroquinolines, 2-chloropyrimidines).

Context: The primary amine at C2 is sterically hindered compared to a linear chain. Higher temperatures or polar aprotic solvents are often required to drive the reaction to completion.

Reagents:

  • Substrate: 4-Chloro-heterocycle (1.0 equiv)

  • Reagent: 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
    
  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or 
    
    
    
    -Butanol (
    
    
    -BuOH)

Step-by-Step Methodology:

  • Setup: In a pressure vial (microwave-compatible), dissolve the chloro-heterocycle (e.g., 1.0 mmol) in NMP (3 mL).

  • Addition: Add DIPEA (3.0 mmol) followed by the amine linker (1.5 mmol).

    • Note: The amine is viscous; weigh it directly into the vial or dispense as a stock solution in NMP.

  • Reaction:

    • Thermal: Heat to 100–120 °C for 4–12 hours.

    • Microwave (Preferred): Irradiate at 140 °C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride starting material and the formation of the product [M+H]

    
    .
    
    • Troubleshooting: If conversion stalls, add KI (0.1 equiv) as a catalyst to form the more reactive iodide intermediate.

  • Workup (Aqueous):

    • Dilute with EtOAc (30 mL).

    • Wash with water (3 x 10 mL) to remove NMP.

    • Wash with Brine (10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: (See Section 4).

Protocol B: Amide Coupling with Heterocyclic Acids

Used when the attachment point is a carboxylic acid.

Reagents:

  • Acid Substrate (1.0 equiv)

  • Amine Linker (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (dry)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Coupling: Add 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.1 mmol).

  • Reaction: Stir at RT for 2–16 hours.

    • Observation: The reaction usually proceeds rapidly. If the amine is an HCl salt, ensure enough DIPEA is added to neutralize it.

  • Quench: Dilute with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with DCM (3x).

    • Note: The product is polar. Avoid excessive aqueous washes that might extract the product.

Purification & Isolation (Critical)

The presence of the basic


-methylpiperazine moiety makes these compounds difficult to purify using standard silica gel chromatography (streaking, poor separation).

Recommended Method: SCX (Strong Cation Exchange) Cartridge This "Catch and Release" strategy is the most efficient way to isolate the basic product from non-basic impurities (e.g., unreacted chloro-heterocycle, phenol byproducts).

  • Load: Dissolve the crude reaction mixture in MeOH or MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge.

  • Wash (Catch): Flush with MeOH (3–5 column volumes).

    • Result: Neutral impurities elute; the basic product remains bound to the sulfonic acid resin.

  • Elute (Release): Flush with 2M NH

    
     in MeOH.
    
    • Result: The ammonia displaces the product, which elutes in the filtrate.

  • Finish: Concentrate the ammoniacal filtrate to obtain the free base.

Alternative: Reverse Phase Flash Chromatography

  • Column: C18.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 0% to 50% ACN. (The product will elute early due to high polarity).

Visualizing the S Ar Workflow

SNAr_Workflow Start Start: Chloro-Heterocycle + Amine Linker Condition Condition: NMP, DIPEA, 120°C Start->Condition Check LC-MS Check: Conversion > 90%? Condition->Check Check->Condition No (Add KI/Heat) Workup Workup: EtOAc/Water Extraction (Remove NMP) Check->Workup Yes Purification Purification: SCX Cartridge (Catch & Release) or Reverse Phase C18 Workup->Purification Final Final Product: High Solubility Free Base Purification->Final

Figure 2: Optimized workflow for S


Ar synthesis and purification of piperazine-linked heterocycles.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Steric hindrance at the secondary alkyl amine.Switch to microwave heating (140°C). Add KI (10 mol%) to generate the more reactive iodo-intermediate.
Product Streaking on TLC Interaction with silica silanols.Use DCM/MeOH/NH

OH (90:9:1) as eluent.[2] Pre-treat silica plates with triethylamine.
Hygroscopicity Formation of HCl salts.Isolate as the free base or convert to a non-hygroscopic salt (e.g., Fumarate or Succinate) for biological testing.
Regioselectivity Competition between primary amine and piperazine N.The primary amine is significantly more nucleophilic. Ensure no excess base is used that might deprotonate the piperazine if using acid chlorides.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10534927, 1-(4-Methylpiperazin-1-yl)propan-2-one (Precursor/Related). Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[3] Journal of Medicinal Chemistry, 47(27), 6658-6661.[3] (Demonstrates the utility of piperazine tails in kinase inhibitors). Retrieved from [Link]

Sources

Method

Preparation of ligands using 1-(4-Methylpiperazin-1-yl)propan-2-amine

Technical Application Note: Synthetic Strategies for Ligand Development using 1-(4-Methylpiperazin-1-yl)propan-2-amine Part 1: Strategic Analysis & Chemical Profile The Scaffold: Why this specific amine? In modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthetic Strategies for Ligand Development using 1-(4-Methylpiperazin-1-yl)propan-2-amine

Part 1: Strategic Analysis & Chemical Profile

The Scaffold: Why this specific amine?

In modern drug discovery, 1-(4-Methylpiperazin-1-yl)propan-2-amine serves as a high-value "solubilizing linker."[1] Unlike simple alkyl chains, this moiety introduces a basic center (the N-methylpiperazine) that significantly alters the physicochemical profile of the final ligand.[1]

  • Solubility Enhancement: The

    
     nitrogen of the piperazine (pKa ~7.5–8.[1]5) is protonated at physiological pH, drastically improving aqueous solubility—a critical failure point for many lipophilic kinase inhibitors and GPCR ligands.[1]
    
  • Pharmacokinetic Modulation: The N-methyl group is a metabolic handle (N-demethylation), while the piperazine ring restricts conformational flexibility compared to linear diamines.[1]

  • Chirality: The C2 position is a stereocenter. While often used as a racemate in early screening, the (S)-enantiomer is frequently preferred in late-stage optimization to match the chiral pocket of target proteins (e.g., GPCRs).[1]

Chemical Reactivity Profile

The molecule possesses two distinct nitrogen centers with orthogonal reactivity:[1]

  • Primary Amine (C2-NH₂): High nucleophilicity, unhindered.[1] This is your attachment point for scaffold elaboration (acylation, alkylation).[1]

  • Tertiary Piperazine Amines: Lower nucleophilicity due to steric bulk and electronic environment. These act as internal bases/scavengers but rarely interfere with standard coupling conditions if stoichiometry is managed.[1]

Part 2: Experimental Protocols

These protocols are designed to be self-validating . The presence of the basic piperazine tail allows for a specific "Acid-Base Swing" purification strategy that physically separates your product from non-basic impurities without chromatography.

Protocol A: High-Throughput Amide Library Generation

Target Application: Synthesis of GPCR ligands or Fragment-Based Drug Discovery (FBDD).[1]

Reagents:

  • Amine: 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.0 equiv)[1]

  • Electrophile: Diverse Acid Chlorides (R-COCl) (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) — Critical: Must neutralize HCl from reaction AND maintain the piperazine in free base form.[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM (0.2 M concentration) in a reaction vial. Cool to 0°C.[1]

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise.[1] Causality: Slow addition prevents bis-acylation or exotherms that could degrade sensitive R-groups.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring (QC Check 1): TLC (10% MeOH in DCM). The starting primary amine (ninhydrin active) should disappear.[1]

  • The "Acid-Base Swing" Workup (Purification):

    • Wash 1 (Remove Acidics): Transfer reaction mixture to a separatory funnel. Wash with saturated NaHCO₃ . (Removes unreacted acid/HCl).[1] Keep Organic Layer.

    • Extraction (Capture Product): Extract the Organic Layer with 0.5 M HCl (aq) (3x).

      • Logic: The product (basic piperazine) protonates and moves to the Aqueous Phase.[1] Neutral impurities (unreacted amides, non-basic byproducts) stay in the Organic Phase.[1]

    • Discard Organic Phase.

    • Recovery: Basify the combined Aqueous Phase to pH >10 using 4 M NaOH . The product will precipitate or oil out.[1]

    • Final Extraction: Extract the cloudy basic aqueous phase with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.

Yield Expectation: >85% purity typically suitable for biological screening without column chromatography.

Protocol B: Kinase Inhibitor Core Synthesis (SₙAr)

Target Application: Attaching the linker to a heteroaryl core (e.g., Pyrimidine, Triazine).[1]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Amine: 1-(4-Methylpiperazin-1-yl)propan-2-amine (1.0 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or TEA.[1]

  • Solvent: Ethanol or n-Butanol (polar protic solvents facilitate SₙAr transition states).[1]

Methodology:

  • Setup: Dissolve 2,4-dichloropyrimidine in Ethanol (0.5 M).

  • Addition: Add the amine (1.0 equiv) at 0°C.

    • Regioselectivity Note: The C4 position of pyrimidine is more electrophilic.[1] Adding at 0°C favors substitution at C4 over C2.[1]

  • Reaction: Stir at RT for 4 hours. If conversion is low, heat to 60°C.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water.[1]

  • Validation: The product should show a characteristic UV shift compared to the starting material.[1]

Part 3: Visualization & Logic

Synthetic Decision Tree

This flowchart guides the researcher through the correct pathway based on the desired ligand class.[1]

LigandSynthesis Start Start: 1-(4-Methylpiperazin-1-yl) propan-2-amine Target Define Target Ligand Class Start->Target PathA Pathway A: Amide/Sulfonamide (GPCR/Channel Modulators) Target->PathA Acylation PathB Pathway B: Heteroaryl Coupling (Kinase Inhibitors) Target->PathB SnAr PathC Pathway C: Reductive Amination (Secondary Amine Linkers) Target->PathC Alkylation ReagentsA Reagents: R-COCl or R-SO2Cl Base: DIPEA Solvent: DCM PathA->ReagentsA ReagentsB Reagents: Cl-Heterocycle Base: K2CO3 Solvent: EtOH/Heat PathB->ReagentsB ReagentsC Reagents: R-CHO Reductant: NaBH(OAc)3 Solvent: DCE PathC->ReagentsC Purification Universal Purification: Acid-Base Extraction Swing ReagentsA->Purification ReagentsB->Purification ReagentsC->Purification Final Final Ligand (>95% Purity) Purification->Final

Caption: Figure 1. Synthetic decision matrix for ligand generation. The central "Acid-Base Swing" purification is applicable across all three pathways due to the persistent basicity of the piperazine moiety.

The "Acid-Base Swing" Purification Logic

This diagram illustrates the self-validating purification protocol.

AcidBaseSwing Mix Crude Reaction Mix (Product + Impurities) AcidWash Add 0.5M HCl Mix->AcidWash PhaseSep1 Phase Separation 1 AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Discard Non-Basics) PhaseSep1->OrgLayer1 Neutral/Acidic Impurities AqLayer1 Aqueous Layer (Contains Product-H+) PhaseSep1->AqLayer1 Protonated Product Basify Basify to pH 10 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Caption: Figure 2. The "Acid-Base Swing" purification workflow. This method exploits the piperazine pKa (~8.[1]0) to isolate the target ligand from non-basic reaction byproducts.[1]

Part 4: Data Summary & Quality Control

Quantitative Data: Typical Reaction Parameters
ParameterAmide Coupling (Protocol A)SₙAr Coupling (Protocol B)Notes
Temperature 0°C to 25°C25°C to 80°CSₙAr often requires heat for deactivated rings.[1]
Time 1–2 Hours4–16 HoursMonitor by LCMS.
Solvent System DCM or DMFEtOH, n-BuOH, or DMSOAvoid chlorinated solvents for SₙAr at high temp.[1]
Yield (Isolated) 80–95%60–85%Lower yields in SₙAr due to potential bis-substitution.[1]
Purification Acid-Base ExtractionAcid-Base Extraction + Recryst.[1]SₙAr products often crystallize upon cooling.[1]
QC Validation: NMR Diagnostics

To confirm the integrity of the ligand, look for these specific ¹H NMR signals (in CDCl₃):

  • Piperazine Methyl: Singlet at δ 2.2–2.3 ppm (3H).[1]

  • Piperazine Ring Protons: Broad multiplets at δ 2.3–2.6 ppm (8H).[1]

  • Chiral Center (Methine): Multiplet at δ 4.0–4.2 ppm (1H) (shifts downfield significantly upon acylation).[1]

References

  • Burbaum, J. J., & Sigal, N. H. (1997).[1] New technologies for high-throughput screening in drug discovery. Current Opinion in Chemical Biology. Link (Context: General principles of library design using soluble linkers).

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context: Importance of sp3 character and solubility in drug candidates).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. Link (Context: Statistical validation of amide couplings and SnAr as top reactions in drug discovery).[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16643482, 1-(4-Methylpiperazin-1-yl)propan-2-amine. Link (Context: Physical properties and identifiers).

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link (Context: Use of basic amines like methylpiperazine to modulate pKa and solubility).[1]

Sources

Application

Application Note: Reductive Amination Protocols for 1-(4-Methylpiperazin-1-yl)propan-2-amine

Executive Summary This application note details optimized protocols for the reductive amination of 1-(4-Methylpiperazin-1-yl)propan-2-amine (referred to herein as MPPA ). This diamine scaffold is a critical "solubilizing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the reductive amination of 1-(4-Methylpiperazin-1-yl)propan-2-amine (referred to herein as MPPA ). This diamine scaffold is a critical "solubilizing tail" often incorporated into kinase inhibitors and GPCR ligands to modulate physicochemical properties (logP, pKa) and improve oral bioavailability.

Because MPPA contains both a reactive primary amine (at a secondary carbon) and a basic tertiary piperazine ring, standard reductive amination protocols require modification to prevent catalyst poisoning and ensure complete conversion. This guide presents two validated workflows: a robust Sodium Triacetoxyborohydride (STAB) method for general aldehydes/ketones and a Titanium(IV) Isopropoxide method for sterically hindered substrates.[1]

Chemical Profile & Strategic Considerations

Substrate Analysis

Molecule: 1-(4-Methylpiperazin-1-yl)propan-2-amine CAS: 166434-82-4 (Racemic) Structure: [1]

  • Reactive Site: Primary amine on a secondary carbon (steric factor: moderate).[1]

  • Bystander Moiety:

    
    -methylpiperazine ring (pKa ~9.0).[1]
    
  • Implication: The internal basicity of the piperazine ring can neutralize the acid catalysts (AcOH) typically required for imine formation. Protocols must account for this "internal buffer" effect.[1]

Reagent Selection Strategy
ReagentSuitabilityStrategic Note
NaBH(OAc)₃ (STAB) High Standard of Care. Mild, tolerates functional groups, does not reduce ketones/aldehydes before imine formation.[1] Requires acidic buffer.[1]
NaBH₃CN ModerateToxic (HCN risk).[1] Requires pH monitoring (pH 5-6). Slower than STAB.[1] Use only if STAB fails.
Ti(OiPr)₄ / NaBH₄ High For Hindered Ketones. The Lewis acid activates the carbonyl and acts as a water scavenger, driving equilibrium toward the imine.
H₂ / Pd-C LowRisk of reducing the piperazine ring or benzyl groups if present.[1] Not recommended for initial screening.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on the carbonyl partner.

ReductiveAminationWorkflow Start Start: MPPA + Carbonyl CheckCarbonyl Analyze Carbonyl Type Start->CheckCarbonyl Aldehyde Aldehyde / Unhindered Ketone CheckCarbonyl->Aldehyde High Reactivity Hindered Hindered Ketone / Electron Poor CheckCarbonyl->Hindered Low Reactivity ProtocolA Protocol A: STAB Method (DCE/AcOH) Aldehyde->ProtocolA ProtocolB Protocol B: Lewis Acid Method (Ti(OiPr)4 / NaBH4) Hindered->ProtocolB ImineForm Intermediate: Imine/Iminium ProtocolA->ImineForm Acid Catalysis ProtocolB->ImineForm Ti(IV) Activation Reduction Reduction Step ImineForm->Reduction Workup Workup: Basic Extraction (pH > 10) Reduction->Workup

Figure 1: Decision matrix for reductive amination of MPPA.[1]

Validated Experimental Protocols

Protocol A: The "STAB" Method (Standard)

Best for: Aldehydes and unhindered cyclic/acyclic ketones.

Mechanism: The reaction proceeds via the formation of an iminium ion. The piperazine ring will protonate first; therefore, 2.0 equivalents of Acetic Acid are required (1 eq to neutralize piperazine, 1 eq to catalyze imine formation).

Materials:

  • MPPA (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]

  • Acetic Acid (AcOH) (2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2][3]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve MPPA (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

  • Acid Activation: Add Acetic Acid (2.0 mmol) dropwise. Note: A slight exotherm or cloudiness may occur as the acetate salt forms.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: For ketones, extending this time to 2 hours improves yield.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.4 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

Protocol B: The Titanium(IV) Method

Best for: Sterically hindered ketones (e.g., acetophenones, bicyclic ketones) or when STAB fails.[1]

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl oxygen and chemically dehydrates the system, forcing imine formation even with hindered substrates.

Materials:

  • MPPA (1.0 equiv)[1]

  • Hindered Ketone (1.0 equiv)[1]

  • Titanium(IV) Isopropoxide (neat) (1.2 - 1.5 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: Ethanol (absolute) or Methanol.[1]

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen/Argon, combine MPPA (1.0 mmol) and the Ketone (1.0 mmol) neat (without solvent) if possible, or in minimal THF (1 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) via syringe.[1]

  • Imine Force: Stir the viscous mixture at RT for 6–12 hours.

    • Expert Tip: If the ketone is extremely hindered, heat to 50°C for 4 hours.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (4 mL).

  • Reduction: CAREFULLY add NaBH₄ (1.5 mmol) in small portions. Caution: Gas evolution (H₂) and exotherm.[1]

  • Workup (Critical):

    • Quench with water (1 mL). A thick white precipitate (TiO₂) will form.[1]

    • Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc/MeOH (9:1).[1]

Workup & Purification Strategy

Since the product contains a methylpiperazine moiety, it is highly basic. Standard acidic workups will trap the product in the aqueous phase.

Extraction Protocol:

  • Basify: Ensure the aqueous quench layer is pH > 10 using 1N NaOH.[1]

  • Extract: Extract with DCM (3 x 10 mL). Note: DCM is preferred over EtOAc for polar polyamines.

  • Wash: Wash combined organics with Brine (1 x).

  • Dry: Dry over Na₂SO₄ and concentrate.

Purification (Flash Chromatography):

  • Stationary Phase: Amine-functionalized silica (NH-silica) is ideal to prevent tailing.[1]

  • Normal Silica: Requires a basic modifier.[1]

    • Eluent: DCM / MeOH / NH₄OH (90:10:1).[1]

    • Gradient: Start 100% DCM

      
       10% MeOH/NH₄OH.[1]
      

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (Protocol A) Piperazine bufferingIncrease AcOH to 2.5–3.0 equiv to ensure pH is ~5.
Imine observed, no reduction Steric hindranceSwitch to Protocol B (Titanium method).
Product stuck on column Interaction with silanolsUse 1% Triethylamine or NH₄OH in the eluent; switch to NH-silica.[1]
Over-alkylation (Dialkylation) Primary amine reactivityEnsure Ketone is not in large excess; add Ketone to Amine slowly.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5] Link[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link[1]

  • PubChem. (n.d.).[1] 1-(4-Methylpiperazin-1-yl)propan-2-amine (Compound Summary).[1] National Library of Medicine.[1] Retrieved October 26, 2023.[1] Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][5] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

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Method

Application Notes &amp; Protocols: The Strategic Integration of 1-(4-Methylpiperazin-1-yl)propan-2-amine in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a priv...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a privileged structural motif. Its prevalence in a wide array of clinically successful drugs stems from its unique ability to confer advantageous physicochemical and pharmacokinetic properties. The methylpiperazine group often enhances aqueous solubility, improves cell permeability, and provides a synthetically tractable handle for molecular optimization. The appended propylamine linker offers a flexible vector to orient pharmacophoric elements for optimal target engagement. This guide provides an in-depth analysis of the scaffold's application, elucidates the causal reasoning behind its use in specific therapeutic areas, and furnishes detailed protocols for its synthesis and evaluation.

The 1-(4-Methylpiperazin-1-yl)propan-2-amine Scaffold: A Profile

The core structure consists of a methylpiperazine ring linked via a propyl chain to a primary amine. This combination of features provides a compelling foundation for drug design.

  • Chemical Identity:

    • IUPAC Name: 1-(4-methylpiperazin-1-yl)propan-2-amine

    • Molecular Formula: C₈H₁₉N₃[1]

    • Molecular Weight: 157.26 g/mol

The strategic value of this scaffold lies in the synergistic interplay of its components:

  • The N-Methylpiperazine Moiety: This basic, tertiary amine-containing heterocycle is a powerful tool for optimizing drug-like properties. Its ability to be protonated at physiological pH significantly enhances aqueous solubility, which is critical for formulation and bioavailability. The N-methyl group can also sterically hinder N-dealkylation, a common metabolic pathway, thereby improving metabolic stability and prolonging the drug's half-life.

  • The Propylamine Linker: The three-carbon chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a target's binding pocket. The primary amine serves as a key interaction point (e.g., hydrogen bond donor) or as a versatile synthetic handle for further derivatization.

This combination makes the scaffold a frequent choice for targeting a diverse range of protein families, from kinases to G-protein coupled receptors (GPCRs).

Core Applications in Drug Discovery

The versatility of the 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold is evident in its incorporation into numerous approved drugs and clinical candidates across various therapeutic areas.

Oncology: A Privileged Scaffold for Kinase Inhibitors

The piperazine moiety is a recurring feature in small-molecule kinase inhibitors. It often serves as a solvent-exposed, basic "tail" that enhances solubility without compromising binding affinity to the typically hydrophobic ATP-binding pocket.

  • Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia (CML), Imatinib targets the Bcr-Abl tyrosine kinase. The N-methylpiperazine group is crucial for its high oral bioavailability and favorable pharmacokinetic profile.

  • Bosutinib (Bosulif®): A dual Src/Abl kinase inhibitor, Bosutinib utilizes the N-methylpiperazine moiety to occupy a solvent-accessible region, contributing to its overall binding and solubility.[2]

  • Gilteritinib (Xospata®): An inhibitor of FLT3 and AXL kinases used for acute myeloid leukemia (AML), Gilteritinib also incorporates this key structural feature.[3]

The common theme is the use of the scaffold to achieve a delicate balance between potent target inhibition and the necessary drug-like properties for clinical success.

Central Nervous System (CNS) Disorders

The ability of piperazine-containing compounds to cross the blood-brain barrier (BBB) makes them attractive for CNS targets.

  • Clozapine (Clozaril®): An atypical antipsychotic, clozapine's structure features a piperazine ring that is critical for its interaction with multiple neurotransmitter receptors, including dopaminergic and serotonergic systems.[3]

  • Glycine Transporter-1 (GlyT-1) Inhibitors: Research into treatments for schizophrenia has explored inhibitors of GlyT-1 to enhance glycine levels in the brain. N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been identified as potent inhibitors, demonstrating the scaffold's utility in modulating CNS targets.[4] These efforts led to leads with excellent in vitro potency, favorable ADME profiles, and robust in vivo activity in preclinical models.[4]

Anti-Infective Agents

Many fluoroquinolone antibiotics incorporate a piperazine or methylpiperazine ring at the C-7 position. This modification significantly impacts the drug's antibacterial spectrum, potency, and pharmacokinetics.

  • Levofloxacin (Levaquin®): A broad-spectrum antibiotic, Levofloxacin's methylpiperazine group enhances its activity against Gram-negative bacteria and improves its pharmacokinetic properties.[3]

  • Ofloxacin (Floxin®): Similar to Levofloxacin, Ofloxacin's efficacy is partly attributed to the presence of the methylpiperazine moiety.[3]

Experimental Protocols & Methodologies

The following protocols are representative of the workflows used to synthesize and evaluate compounds based on the 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a common and efficient method for synthesizing the core scaffold and its derivatives starting from the corresponding ketone.

Objective: To synthesize 1-(4-methylpiperazin-1-yl)propan-2-amine from 1-(4-methylpiperazin-1-yl)propan-2-one.

Principle: The ketone is reacted with an amine source (e.g., ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Materials:

  • 1-(4-methylpiperazin-1-yl)propan-2-one[5]

  • Ammonium acetate (or other ammonium salt)

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C)

  • Hydrogen source (if using catalytic hydrogenation)

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methylpiperazin-1-yl)propan-2-one (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (5-10 eq) to the solution. If needed, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction (Method A - Chemical Reduction):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reduction (Method B - Catalytic Hydrogenation):

    • Transfer the methanolic solution from step 2 to a hydrogenation vessel.

    • Add 10% Palladium on carbon (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Work-up:

    • If using Method B, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Partition the residue between DCM and a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

    • The product can be further purified by silica gel column chromatography or distillation under reduced pressure to afford the pure 1-(4-methylpiperazin-1-yl)propan-2-amine.

Trustworthiness Check: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis.

Diagram: General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Core Reaction cluster_reduction Reduction Step (Choose One) cluster_end Purification & Analysis start_ketone 1-(4-Methylpiperazin-1-yl) propan-2-one imine_formation In Situ Imine Formation (Solvent: Methanol) start_ketone->imine_formation start_amine Amine Source (e.g., NH4OAc) start_amine->imine_formation chem_reduction Chemical Reduction (e.g., NaBH3CN) imine_formation->chem_reduction Path A cat_hydrogenation Catalytic Hydrogenation (H2, Pd/C) imine_formation->cat_hydrogenation Path B workup Aqueous Work-up & Extraction chem_reduction->workup cat_hydrogenation->workup purification Purification (Chromatography/Distillation) workup->purification final_product Final Product: 1-(4-Methylpiperazin-1-yl) propan-2-amine purification->final_product A 1. Compound Plating (Serial Dilution in 384-well plate) B 2. Add Kinase + Substrate Mix A->B 40 nL/well C 3. Initiate with ATP (Incubate) B->C 5 µL/well D 4. Stop with HTRF® Detection Reagents C->D 5 µL/well E 5. Incubate for Signal Development D->E 10 µL/well F 6. Read Plate (620nm & 665nm) E->F 60 min G 7. Data Analysis (Calculate Ratio & IC50) F->G

Caption: High-throughput screening workflow for kinase inhibitors.

Summary Data Table

The following table summarizes prominent drugs that incorporate the N-methylpiperazine moiety, highlighting the scaffold's broad applicability.

Drug NameTherapeutic ClassMechanism of Action (Primary Target)
Imatinib OncologyBcr-Abl Tyrosine Kinase Inhibitor
Clozapine AntipsychoticMulti-acting Receptor Antagonist (Dopamine D₄, Serotonin 5-HT₂ₐ)
Levofloxacin AntibioticDNA Gyrase / Topoisomerase IV Inhibitor
Sildenafil Erectile DysfunctionPDE5 Inhibitor
Trilaciclib Oncology (Supportive)CDK4/6 Inhibitor
Nintedanib Oncology / IPFTriple Angiokinase Inhibitor (VEGFR, FGFR, PDGFR)
Ponatinib OncologyMulti-targeted Tyrosine Kinase Inhibitor

Conclusion

The 1-(4-methylpiperazin-1-yl)propan-2-amine scaffold and its related structures are more than just common linkers; they are strategic tools in the medicinal chemist's arsenal. Their ability to confer favorable ADME properties while providing versatile points for chemical modification has cemented their role as privileged structures in drug discovery. From kinase inhibitors to CNS agents, the intelligent application of this scaffold continues to yield successful therapeutics. The protocols provided herein offer a foundational framework for researchers aiming to leverage the power of this versatile chemical entity in their own drug discovery programs.

References

  • PubChem. (n.d.). 1-(4-methylpiperazin-1-yl)propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylpiperazin-1-yl)propan-2-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

  • Wikipedia. (2024, September 2). Category:4-Methylpiperazin-1-yl compounds. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • MDPI. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2016, September 22). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • National Center for Biotechnology Information. (2022, April 29). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

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Application

Application Notes and Protocols: Storage and Handling of Methylpiperazine Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: The Criticality of Proper Handling for Methylpiperazine Derivatives Methylpiperazine derivatives are a cornerstone class of heterocyclic amines, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Criticality of Proper Handling for Methylpiperazine Derivatives

Methylpiperazine derivatives are a cornerstone class of heterocyclic amines, serving as vital building blocks and intermediates in the synthesis of a vast array of pharmacologically active compounds, including antihistamines, antipsychotics, and antibiotics.[1][2] Their utility in drug development is immense, yet their chemical nature—often flammable, corrosive, and reactive—necessitates stringent storage and handling protocols to ensure the safety of laboratory personnel, the integrity of experimental results, and environmental protection.[3][4]

This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, fostering a culture of safety and experimental reproducibility. The protocols herein are designed as self-validating systems, incorporating checks and best practices to minimize risk at every stage of the workflow.

Part 1: Core Hazard Assessment and Chemical Profile

A foundational understanding of the hazards associated with methylpiperazine derivatives is non-negotiable. These compounds are not benign; they present a multi-faceted risk profile that must be respected.

1.1 Toxicological Profile

  • Corrosivity and Irritation: Methylpiperazine derivatives are capable of causing severe skin burns and serious eye damage upon direct contact.[4][5] Vapors and mists can also be extremely irritating to the eyes and respiratory tract.[5] The alkaline nature of these amines means they can inflict deep and continuing tissue damage after exposure.[3]

  • Inhalation Toxicity: Many methylpiperazine derivatives are classified as toxic if inhaled.[4] Inhalation of vapors or aerosols can lead to respiratory irritation, chemical pneumonitis, or pulmonary edema.[3]

  • Sensitization: A significant risk is sensitization. Repeated exposure, even at low levels, can lead to the development of allergic skin reactions or asthma-like symptoms upon subsequent contact.[3][5]

  • Systemic Effects: While skin contact is often viewed as a local hazard, absorption through the skin, especially in the case of open wounds or abrasions, can lead to systemic toxicity.[5] Ingestion is also harmful and can cause chemical burns within the gastrointestinal tract.[5] Some derivatives are suspected of damaging fertility or the unborn child.[3]

1.2 Physicochemical Hazards

  • Flammability: Most common methylpiperazine derivatives are flammable liquids or solids.[6][7] Their vapors can form explosive mixtures with air, particularly at elevated temperatures, and can travel to a source of ignition and flash back.[6][8]

  • Reactivity and Incompatibility: These compounds are stable under recommended storage conditions but can react violently with certain materials.[4][6] It is critical to prevent contact with:

    • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches). Contact can result in ignition or explosion.[5][8]

    • Acids, Acid Chlorides, and Acid Anhydrides: These can cause vigorous, exothermic reactions.[4][6]

    • Certain Metals: Avoid contact with copper, aluminum, and their alloys.[5]

Table 1: Physicochemical Properties of Common Methylpiperazine Derivatives

CompoundCAS No.FormulaPhysical StateBoiling Point (°C)Flash Point (°C)Key Hazards
1-Methylpiperazine 109-01-3C₅H₁₂N₂Clear, colorless liquid13839Flammable, Corrosive, Toxic if inhaled, Skin sensitizer[4][6]
2-Methylpiperazine 109-07-9C₅H₁₂N₂Light-yellow solidN/AN/AFlammable solid, Corrosive, Causes serious eye damage[5][7]

Part 2: Personal Protective Equipment (PPE) – A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and the chemical's hazards. Standard laboratory attire is insufficient.

Causality of PPE Selection: The requirement for comprehensive PPE stems directly from the hazard profile. Chemical safety goggles are insufficient because vapors and splashes are a primary risk; a face shield offers superior protection. Standard latex gloves are inadequate against corrosive amines; nitrile or other chemical-resistant gloves are required.

Table 2: Mandatory PPE for Handling Methylpiperazine Derivatives

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, irritating vapors, and airborne particles that can cause severe eye damage.[5][9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).Provides a barrier against skin contact, which can cause severe burns and sensitization.[9][10] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat or a chemical-resistant apron over personal clothing.Prevents contamination of personal clothing and protects against splashes and spills.[9][10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling outside a certified chemical fume hood or when aerosols/dust may be generated.Protects against the inhalation of toxic and irritating vapors or dust.[8][9]

Part 3: Long-Term Stability and Storage Protocols

The primary goal of storage is to maintain chemical integrity while preventing hazardous situations like fire, explosion, or accidental release.

Core Principles:

  • Segregation: Store methylpiperazine derivatives in a designated, approved flammables storage cabinet or area.[3][5] This area must be separated from incompatible materials, particularly acids and strong oxidizing agents.[11]

  • Environment: The storage location must be cool, dry, and well-ventilated.[6][8] This minimizes vapor pressure and prevents the degradation of the compound.

  • Ignition Source Control: The storage area must be free of all ignition sources, including heat, sparks, open flames, and non-explosion-proof electrical equipment.[3][11] "No Smoking" signs are mandatory.[6]

  • Container Integrity: Keep containers tightly sealed to prevent the escape of vapors and contact with moisture or air.[6][8] Use the original manufacturer's container whenever possible. If transferring material, ensure the new container is properly rated, labeled, and grounded.[8][12]

Part 4: Standard Handling Protocols and Workflows

A structured, methodical approach to handling is essential. The following workflow diagram and protocols outline a self-validating system for safe handling.

General Safe Handling Workflow

This diagram illustrates the critical phases for any procedure involving methylpiperazine derivatives. Each step is a control point to ensure safety is maintained throughout the process.

G Diagram 1: General Safe Handling Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal prep1 Designate Work Area (Chemical Fume Hood) prep2 Assemble & Inspect PPE prep1->prep2 prep3 Gather & Inspect Equipment (Non-sparking tools, Grounded equipment) prep2->prep3 prep4 Verify Emergency Equipment (Eyewash, Safety Shower, Spill Kit) prep3->prep4 handle1 Don All Required PPE prep4->handle1 Proceed to Handling handle2 Carefully Weigh & Dispense (Minimize dust/aerosols) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate & Label All Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A stepwise workflow for safe handling, from preparation to disposal.

Protocol: Weighing and Dispensing a Liquid Methylpiperazine Derivative (e.g., 1-Methylpiperazine)
  • Causality: This protocol is designed to mitigate the dual risks of flammability and inhalation/contact. The use of a fume hood, grounded equipment, and slow, deliberate actions are paramount.

  • Preparation: Confirm the chemical fume hood is operational. Assemble all materials, including the stock container, a secondary container, and dispensing equipment (e.g., pipette, syringe). Ground and bond the stock and receiving containers to prevent static discharge.[8][13]

  • Don PPE: Put on all PPE as specified in Table 2.

  • Dispensing: Place the receiving container in a secondary containment tray within the fume hood. Slowly open the stock container. Carefully transfer the required amount, avoiding splashing.

  • Sealing: Securely close both containers immediately after the transfer.[6]

  • Cleanup: Wipe any minor drips on the exterior of the containers with a suitable absorbent material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[8] Decontaminate the work surface.

  • Post-Handling: Doff PPE and wash hands thoroughly with soap and water.[9][14]

Protocol: Weighing and Dispensing a Solid Methylpiperazine Derivative (e.g., 2-Methylpiperazine)
  • Causality: This protocol focuses on preventing the generation and inhalation of flammable and corrosive dust.

  • Preparation: Work within a chemical fume hood or a ventilated balance enclosure. Assemble all materials, including the stock container, weigh boat/paper, and a receiving flask. Use non-sparking spatulas.[5]

  • Don PPE: Put on all PPE as specified in Table 2, ensuring respiratory protection is used if not in a certified hood.

  • Dispensing: Carefully open the stock container. Use a clean, non-sparking spatula to transfer the solid to the weigh boat. Avoid creating dust clouds.[5][14]

  • Transfer: Gently transfer the weighed solid into the receiving flask.

  • Sealing: Securely close the stock container immediately.[5]

  • Cleanup: Carefully clean any residual dust from the balance and work surface using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep. Dispose of all contaminated materials (weigh boat, wipes) as hazardous waste.

  • Post-Handling: Doff PPE and wash hands thoroughly with soap and water.[5][14]

Part 5: Emergency Procedures – Rapid and Correct Response

In the event of an exposure or spill, a pre-planned, rapid response is critical to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][5] Seek immediate medical attention without delay.[5]

  • Skin Contact: Immediately remove all contaminated clothing, preferably under a safety shower.[3][5] Wash the affected area with large amounts of soap and water for at least 15-30 minutes.[3] Seek medical attention.[3]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[3][5] Keep them warm and at rest. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][13] If the person is conscious, rinse their mouth with water and have them drink a small amount of water.[5][13] Seek immediate medical attention.[5]

Spill Response Protocol

The response to a spill depends on its scale. For any major spill, evacuate the area and alert emergency responders immediately.[5]

G Diagram 2: Chemical Spill Response Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill Size & Risk (Minor vs. Major) spill->assess minor1 Alert Personnel in Immediate Area assess->minor1 Minor Spill major1 Alert Everyone in the Lab/Area assess->major1 Major Spill minor2 Don Full PPE minor1->minor2 minor3 Remove Ignition Sources minor2->minor3 minor4 Contain with Inert Absorbent (Sand, Vermiculite) minor3->minor4 minor5 Collect Waste with Non-Sparking Tools minor4->minor5 minor6 Place in Labeled Hazardous Waste Container minor5->minor6 minor7 Decontaminate Area minor6->minor7 major2 EVACUATE IMMEDIATELY major1->major2 major3 Isolate the Area (Close Doors) major2->major3 major4 Call Emergency Responders (e.g., EHS, 911) major3->major4 major5 Report Location & Nature of Hazard major4->major5

Caption: A decision tree for responding to minor versus major chemical spills.

Part 6: Waste Management and Disposal

All waste streams containing methylpiperazine derivatives must be treated as hazardous waste.[11] Improper disposal poses a significant threat to the environment and public health.

Waste Segregation and Disposal Workflow

G Diagram 3: Hazardous Waste Disposal Workflow waste_gen Waste Generated (Contaminated PPE, Absorbents, Rinsate, etc.) collect Collect in Designated, Compatible Waste Container waste_gen->collect labeling Label Container Clearly: 'Hazardous Waste' Chemical Name Hazard Symbols collect->labeling storage Store in Cool, Dry, Ventilated Hazardous Waste Area labeling->storage disposal Arrange for Pickup by Authorized Waste Disposal Service storage->disposal

Caption: A workflow for the proper segregation and disposal of hazardous chemical waste.

Protocol: Decontamination of Empty Containers

Empty containers are not truly empty; they retain product residue and flammable vapors and must be handled with care.[8][11]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, collect all rinsate from each rinse. This rinsate is now hazardous waste and must be placed in a designated, labeled waste container.[11] Do not pour it down the drain.[3][11]

  • Container Disposal: Once decontaminated, puncture the container to prevent reuse.[3][5] Dispose of the container according to your institution's specific guidelines for decontaminated chemical containers.

References

  • 2-Methylpiperazine Material Safety Data Sheet. Santa Cruz Biotechnology.

  • N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.

  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.

  • Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. Benchchem.

  • Personal protective equipment for handling Piperazine-2-thione. Benchchem.

  • 1-Methylpiperazine(109-01-3)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

  • 1-Methylpiperazine Safety Data Sheet. Apollo Scientific.

  • Chemwatch GHS SDS in English (European) 4014-62. Sdfine.

  • SAFETY DATA SHEET - 1-methylpiperazine. Merck Millipore.

  • 1-Methylpiperazine - Safety Data Sheet. ChemicalBook.

  • Essential Safety and Logistics for Handling Sodium 4-Methylpiperazine-1-Carbodithioate. Benchchem.

  • N-Methylpiperazine Safety Data Sheet. Bond Chemicals Ltd.

  • N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie.

  • 2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets. ECHEMI.

  • Piperazine derivatives as dangerous abused compounds. Medycyna Pracy.

  • Piperazine Safety Data Sheet. Apollo Scientific.

  • N-METHYL PIPERAZINE Product Identification. Parchem.

  • N-METHYLPIPERAZINE. Ataman Kimya.

  • (S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet. AK Scientific, Inc.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. ChemicalBook.

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.

  • SAFETY DATA SHEET - Piperazine Dihydrochloride Monohydrate. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - 1-Methylpiperazine. Thermo Fisher Scientific.

  • Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. DARU Journal of Pharmaceutical Sciences.

  • 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. ChemicalBook.

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine

Executive Summary & Core Directive This guide addresses yield attrition in the synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine (Target Molecule). Field reports indicate that researchers frequently encounter yields...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses yield attrition in the synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-amine (Target Molecule). Field reports indicate that researchers frequently encounter yields below 40% due to three specific bottlenecks:

  • Uncontrolled Exotherms during the alkylation of 1-methylpiperazine.

  • Dimerization during the reductive amination step.

  • Product Loss during aqueous workup due to extreme polarity.

This document provides a self-validating protocol designed to raise isolated yields to >75%.

The Synthetic Pathway & Failure Analysis

The standard industrial route involves the alkylation of 1-methylpiperazine with chloroacetone, followed by reductive amination. Below is the logic flow of the reaction and where it typically fails.

ReactionPathway Start 1-Methylpiperazine + Chloroacetone Inter Intermediate Ketone (Unstable) Start->Inter SN2 Alkylation (Exothermic) Polymer Quaternary Salts (Polymerization) Start->Polymer Over-alkylation (High Temp) Imine Imine Species (Transient) Inter->Imine + NH4OAc - H2O Alcohol Side Product: Alcohol Reduction Inter->Alcohol Direct Reduction (No NH3 present) Target Target Primary Amine (Yield Goal >75%) Imine->Target + Hydride Source Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer + Target Amine (Low NH3 conc.)

Figure 1: Reaction logic flow highlighting critical failure points (red/dashed) versus the optimal pathway.

Module 1: Precursor Synthesis (The Ketone)

Context: The reaction of 1-methylpiperazine with chloroacetone is aggressive. The resulting aminoketone is prone to self-condensation (darkening of reaction mixture).

Troubleshooting Guide

Q: My reaction mixture turns black and tarry immediately. What happened? Diagnosis: Uncontrolled exotherm leading to polymerization (quaternization). The Fix:

  • Temperature Control: You must cool the 1-methylpiperazine solution to -10°C before adding chloroacetone.

  • Addition Rate: Chloroacetone must be added dropwise over 60 minutes. Do not allow the internal temperature to rise above 0°C.

  • Base Scavenger: Use a non-nucleophilic base (e.g.,

    
    ) to scavenge the HCl formed, preventing the piperazine ring from protonating and becoming unreactive later.
    

Q: Can I store the intermediate ketone? A: No. 1-(4-methylpiperazin-1-yl)propan-2-one is unstable as a free base.

  • Protocol: Use it immediately in the next step (telescoped process) or convert it to the HCl salt for storage. The free base will oxidize and polymerize within 24 hours at room temperature.

Module 2: Reductive Amination (The Critical Step)

Context: Converting the ketone to a primary amine requires ammonia. The biggest yield killer here is dimerization , where the newly formed primary amine reacts with remaining ketone to form a secondary amine.

Optimized Protocol Parameters
ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Ammonium Source

(gas) or


(Ammonium Acetate)
Acetate acts as a buffer, stabilizing the iminium ion intermediate [1].
Equivalents 1-3 equivalents10-15 equivalents Massive excess suppresses dimerization by statistically favoring

attack.
Hydride Source


or


reduces the ketone to alcohol too fast. Cyanoborohydride is selective for the imine [2].[1]
pH UncontrolledpH 6.0 - 7.0 Critical window for imine formation without protonating the amine nucleophile completely.
FAQ: Reductive Amination

Q: I am getting a large amount of alcohol (1-(4-methylpiperazin-1-yl)propan-2-ol) instead of the amine. Diagnosis: The reducing agent is reducing the ketone before the imine has formed. The Fix:

  • Pre-equilibrium: Stir the ketone and Ammonium Acetate for 1-2 hours before adding the hydride source. This allows the imine to accumulate.

  • Drying Agent: Add activated 3Å Molecular Sieves to the reaction. Water is a byproduct of imine formation; removing it drives the equilibrium toward the imine (Le Chatelier’s principle).

Q: How do I stop the "Dimer" impurity? A: The dimer forms when the product (primary amine) competes with ammonia for the ketone.

  • Dilution: Run the reaction more dilute (0.1 M).

  • Order of Addition: Do not add the ketone to the hydride. Add the hydride to the ketone/ammonia mixture slowly.

Module 3: Workup & Purification (The Yield Trap)

Context: The product is a triamine. It is incredibly polar and water-soluble (LogP approx -0.2). Standard ether/water extractions will leave 80% of your product in the water waste.

Extraction Decision Tree

Workup Start Quenched Reaction Mixture (Acidic) Step1 Remove Methanol (Rotary Evap) Start->Step1 Step2 Basify to pH > 12 (NaOH) Step1->Step2 Decision Is Product Visible as Oil? Step2->Decision RouteA Method A: Salting Out Saturate aq. layer with NaCl Extract w/ DCM:IPA (3:1) Decision->RouteA No (Homogeneous) RouteB Method B: Continuous Extraction Liquid-Liquid Extractor (DCM, 24 hours) Decision->RouteB Yes (Oiling out)

Figure 2: Workup strategy based on phase behavior.

Q: I cannot extract the product from the aqueous phase. The Fix:

  • The Solvent: Diethyl ether or Hexane will not work. You must use Dichloromethane (DCM) or a mixture of DCM/Isopropanol (3:1) .

  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic amine out of the water ("Salting out" effect).

  • pH is Critical: Ensure pH is >12. The piperazine nitrogens and the primary amine must be fully deprotonated to be extractable.

Validated Experimental Protocol

Step 1: In-Situ Ketone Formation

  • Dissolve 1-methylpiperazine (10.0 g, 100 mmol) and

    
     (16.6 g, 120 mmol) in Acetone (100 mL). Cool to -5°C.
    
  • Add Chloroacetone (9.25 g, 100 mmol) dropwise over 1 hour.

  • Stir at 0°C for 2 hours, then filter off inorganic salts.

  • Immediate use: Concentrate the filtrate slightly (do not dry completely) to remove excess acetone if necessary, but for reductive amination, acetone trace is acceptable if using excess ammonia. Better: Use THF for alkylation if strictly avoiding acetone participation, though acetone is the target skeleton's parent structure so it is not a solvent conflict here. (Correction: The target is a propyl chain. Acetone solvent is safe).

Step 2: Reductive Amination

  • To the crude ketone solution in Methanol (100 mL), add Ammonium Acetate (77 g, 1000 mmol - 10 equiv) .

  • Add 3Å Molecular Sieves (10 g). Stir at RT for 2 hours.

  • Cool to 0°C. Add

    
     (9.4 g, 150 mmol)  in portions.
    
  • Allow to warm to RT and stir for 16 hours.

Step 3: Workup

  • Quench with 6N HCl (carefully) to destroy excess hydride and hydrolyze borate complexes. Stir 30 mins.

  • Rotovap to remove Methanol.

  • Basify aqueous residue with 50% NaOH to pH > 12.

  • Saturate with NaCl.

  • Extract 4x with DCM/IPA (3:1).

  • Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Distillation under high vacuum or Kugelrohr is preferred over column chromatography due to polarity.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Strategies for Purifying Highly Polar Organic Compounds." BenchChem Protocols.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with 1-(4-Methylpiperazin-1-yl)propan-2-amine

Welcome to the technical support center for 1-(4-Methylpiperazin-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methylpiperazin-1-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we will delve into the common challenges and side reactions encountered during its use and provide expert-driven, actionable solutions to optimize your synthetic outcomes. Our focus is on not just what to do, but why specific experimental choices are critical for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving 1-(4-Methylpiperazin-1-yl)propan-2-amine, offering potential causes and solutions rooted in mechanistic understanding.

Q1: My reductive amination reaction with an aldehyde/ketone is showing significant dialkylation of the primary amine. How can I improve selectivity for the desired secondary amine?

Core Problem: The primary amine of 1-(4-Methylpiperazin-1-yl)propan-2-amine reacts with a carbonyl compound to form a secondary amine, which can then react again with another equivalent of the carbonyl compound, leading to a tertiary amine as a byproduct. This is a common issue in reductive aminations.[1][2]

Mechanistic Insight: The initial product, a secondary amine, can still be sufficiently nucleophilic to compete with the starting primary amine for the carbonyl partner, leading to over-alkylation.

Solutions:

  • Stoichiometric Control: A straightforward approach is to use a slight excess of the primary amine (1-(4-Methylpiperazin-1-yl)propan-2-amine). An excess of 5-10% can often suppress the dialkylation by statistically favoring the reaction of the aldehyde or ketone with the more abundant primary amine.[1]

  • Stepwise Procedure: For particularly problematic substrates, a stepwise approach is highly effective.[1][3]

    • Imine Formation: First, form the imine by reacting the aldehyde/ketone with 1-(4-Methylpiperazin-1-yl)propan-2-amine in a solvent like methanol, often with mild heating. The equilibrium can be driven towards the imine by removing water, for instance, with a Dean-Stark apparatus or the addition of a dehydrating agent.

    • Reduction: In a separate step, reduce the formed imine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this purpose once the imine is formed.[1] This method prevents the presence of the reducing agent during the initial condensation, which can sometimes lead to side reactions.

  • Choice of Reducing Agent: For direct (one-pot) reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] It is a milder reducing agent than sodium cyanoborohydride (NaBH₃CN) and is particularly effective at reducing the intermediate iminium ion in situ under weakly acidic conditions, which also favor imine formation.[4] Acetic acid is often used as a catalyst.[1][3]

Workflow for Stepwise Reductive Amination:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine + Primary Amine (MeOH, heat) Primary_Amine 1-(4-Methylpiperazin-1-yl)propan-2-amine Primary_Amine->Imine Imine_reduction Imine Secondary_Amine Desired Product Imine_reduction->Secondary_Amine Reduction NaBH4 NaBH4 NaBH4->Secondary_Amine

Caption: Stepwise reductive amination workflow.

Q2: I am observing byproducts resulting from N-alkylation at the tertiary amine of the piperazine ring. How can this be avoided?

Core Problem: Although the tertiary amine on the 4-methylpiperazine ring is sterically more hindered and generally less nucleophilic than the primary amine, it can still undergo alkylation, especially with highly reactive alkylating agents or under forcing conditions. This leads to the formation of a quaternary ammonium salt.

Solutions:

  • Reaction Conditions:

    • Temperature Control: Running the reaction at a lower temperature can help to minimize this side reaction, as the quaternization of the tertiary amine often has a higher activation energy than the desired alkylation of the primary amine.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA). This can minimize base-catalyzed side reactions.

  • Protecting Groups: For multi-step syntheses where the integrity of the 4-methylpiperazine moiety is crucial, consider a synthetic route that introduces the methyl group at a later stage. One could start with a Boc-protected piperazine derivative, perform the desired modifications on the other nitrogen, and then deprotect and methylate the piperazine ring as a final step.

Q3: My reaction mixture is difficult to work up, and I'm experiencing emulsion issues during aqueous extraction. What are the best practices for purification?

Core Problem: Piperazine derivatives, including 1-(4-Methylpiperazin-1-yl)propan-2-amine and its products, are often basic and can have amphiphilic properties, leading to the formation of stable emulsions during aqueous workup.[5]

Solutions:

  • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[5]

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium carbonate to a pH > 10.

    • Extract the deprotonated, now organic-soluble, product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If impurities have similar basicity, column chromatography on silica gel may be necessary. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide in the solvent system (e.g., dichloromethane/methanol/triethylamine), can prevent peak tailing and improve separation of basic compounds.

Purification Workflow:

Crude_Mixture Crude Reaction Mixture Acid_Extraction Acidic Aqueous Extraction (e.g., 1M HCl) Crude_Mixture->Acid_Extraction Basification Basify Aqueous Layer (e.g., NaOH) Acid_Extraction->Basification Product in Aqueous Layer Organic_Extraction Extract with Organic Solvent Basification->Organic_Extraction Purified_Product Purified Product Organic_Extraction->Purified_Product

Caption: Acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(4-Methylpiperazin-1-yl)propan-2-amine?

It is advisable to store 1-(4-Methylpiperazin-1-yl)propan-2-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Some suppliers recommend storage under an inert atmosphere to prevent potential degradation from atmospheric CO₂ and moisture.[6]

Q2: Can this compound undergo oxidation?

Yes, primary amines can be susceptible to oxidation. While generally stable under typical reaction conditions, prolonged exposure to air or strong oxidizing agents can lead to the formation of various oxidation products, including imines or nitro compounds. It is good practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

Q3: Are there any known incompatibilities I should be aware of?

Besides strong oxidizing agents, 1-(4-Methylpiperazin-1-yl)propan-2-amine is a base and will react exothermically with strong acids. It is also incompatible with acid chlorides and acid anhydrides, with which it will readily react to form amides.

Q4: What analytical techniques are best for monitoring reactions and purity of this compound?
  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. Use a suitable eluent system, often a mixture of a polar and non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Staining with ninhydrin can be used to visualize primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the appearance of the product and the disappearance of starting materials, as well as detecting side products. The mass spectrometer provides molecular weight information, which is invaluable for identifying unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for assessing its purity. The characteristic signals for the methyl groups and the protons on the piperazine ring and propyl chain can be used to confirm the structure.

Summary of Recommended Reaction Conditions for Reductive Amination

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over carbonyls.[1]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for many substrates; reactions are often faster than in THF.[1]
Catalyst Acetic Acid (AcOH)Facilitates imine/iminium ion formation.[1][3]
Stoichiometry 1.05-1.1 equivalents of the amineA slight excess of the amine can suppress dialkylation.[1]
Temperature Room TemperatureGenerally sufficient; can be gently heated if the reaction is sluggish.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting

Optimizing Reaction Temperature for 1-(4-Methylpiperazin-1-yl)propan-2-amine: A Technical Guide

Technical Overview 1-(4-Methylpiperazin-1-yl)propan-2-amine is a versatile diamine building block frequently employed in the synthesis of kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and antipsychotics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

1-(4-Methylpiperazin-1-yl)propan-2-amine is a versatile diamine building block frequently employed in the synthesis of kinase inhibitors (e.g., Imatinib analogs), GPCR ligands, and antipsychotics. Its structure features a primary aliphatic amine (the reactive nucleophile) and a tertiary piperazine amine (a basic handle often used for solubility or pharmacokinetic modulation).

Thermodynamic Profile:

  • Boiling Point: ~238°C (Predicted)

  • Flash Point: ~86°C[1]

  • Reactivity: The primary amine is the dominant nucleophile. The tertiary amine is sterically hindered and less nucleophilic but contributes to the molecule's basicity (

    
    ).
    

The Temperature Challenge: Optimizing reaction temperature is a trade-off between kinetic activation (overcoming the activation energy for SNAr or amide coupling) and thermal degradation (oxidation of the piperazine ring, N-oxide formation, or polymerization).

Troubleshooting & Optimization Guide (Q&A)

Scenario A: Amide Coupling Reactions

Q: I am observing low yields (<40%) when coupling this amine with carboxylic acids using HATU/EDC. Increasing the temperature to 60°C caused the reaction to turn black. What is happening?

A: You are likely encountering thermal degradation of the activated ester or oxidation of the piperazine ring .

  • Causality: Amide couplings with HATU or EDC are exothermic. Heating, especially in the presence of base (DIPEA/TEA), accelerates the hydrolysis of the activated ester (O-acylisourea or O-At ester) by trace water in the solvent, competing with the amine nucleophile. Furthermore, electron-rich piperazines are prone to N-oxidation at elevated temperatures in air.

  • Solution:

    • Lower the Activation Temperature: Perform the activation step (Acid + Coupling Reagent + Base) at 0°C for 15–30 minutes.

    • Controlled Addition: Add the 1-(4-Methylpiperazin-1-yl)propan-2-amine at 0°C, then allow the reaction to warm to Room Temperature (20–25°C) only.

    • Inert Atmosphere: Strictly use

      
       or Ar to prevent oxidative darkening.
      
Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Q: The SNAr reaction with a chloropyrimidine is stalled at 50% conversion after 24 hours at 80°C. Should I increase the temperature to 120°C?

A: Proceed with caution. While SNAr requires thermal energy, 120°C approaches the decomposition threshold for the aliphatic chain in basic media.

  • Causality: The reaction is kinetically limited. However, at >100°C, the primary amine can undergo disproportionation or attack other electrophilic sites (if present), and the solvent (e.g., DMF/DMSO) may begin to decompose, complicating workup.

  • Protocol:

    • Solvent Switch: Instead of increasing T, switch to a more polar aprotic solvent (DMSO or NMP) to stabilize the Meisenheimer complex intermediate.

    • Microwave Irradiation: Use microwave heating at 100°C for short bursts (10–30 min) . This provides the necessary activation energy without prolonged thermal exposure, reducing impurity profiles.

    • Stoichiometry: Ensure 1.2–1.5 equivalents of the amine are used to drive the equilibrium.

Scenario C: Impurity Formation

Q: I see a persistent "M+16" peak in LCMS after heating the reaction. What is this?

A: This is the N-oxide impurity , a classic signature of piperazine oxidation.

  • Causality: 4-Methylpiperazine moieties are susceptible to oxidation to N-oxides by dissolved oxygen in solvents at temperatures >60°C.

  • Correction:

    • Degas all solvents (sparge with Nitrogen for 15 mins).

    • Add a mild antioxidant (e.g., BHT) if the reaction must be heated and is compatible with the chemistry.

Experimental Protocols

Temperature Screening Workflow (DoE Approach)

Do not guess the temperature. Use this systematic screening protocol to define the "Goldilocks Zone."

Step 1: Preparation

  • Prepare a 0.1 M stock solution of the electrophile and the amine in the chosen solvent (e.g., DMF).

  • Divide into 4 reaction vials.

Step 2: The Gradient Run parallel reactions at the following fixed temperatures:

  • Vial A: 25°C (Baseline)

  • Vial B: 50°C (Mild Heat)

  • Vial C: 80°C (Standard SNAr)

  • Vial D: 100°C (Stress Test)

Step 3: Monitoring Sample at T=1h, 4h, and 12h. Plot "Conversion vs. Impurity Area %".

  • Optimal T is defined as the point where Conversion > 90% and Impurity < 5%.

Visualizations

Reaction Pathway & Thermal Risks

This diagram illustrates the competing pathways driven by temperature.

ReactionPathways cluster_conditions Critical Control Points Start 1-(4-Methylpiperazin-1-yl) propan-2-amine Target Desired Product (Amide/SNAr Adduct) Start->Target  Optimal T (20-80°C) Impurity1 N-Oxide (Oxidative Degradation) Start->Impurity1  High T (>100°C) + O2 Impurity2 Hydrolysis/Oligomers Start->Impurity2  Prolonged Heat + Moisture Control1 Inert Atmosphere (N2) Control1->Impurity1 Prevents Control2 Dry Solvents Control2->Impurity2 Prevents

Figure 1: Reaction pathways showing the divergence between productive synthesis and thermal degradation.

Optimization Logic Tree

Follow this decision matrix to select the initial temperature.

OptimizationLogic Start Select Reaction Type Type1 Amide Coupling (HATU/EDC) Start->Type1 Type2 SNAr / Substitution Start->Type2 Cond1 Start at 0°C -> RT Type1->Cond1 Cond2 Electrophile Reactivity? Type2->Cond2 HighReac High (Cl-Pyrimidine, F-Nitro) Cond2->HighReac LowReac Low (Cl-Benzene, OMe) Cond2->LowReac Action1 50-80°C Monitor LCMS HighReac->Action1 Action2 80-120°C or Microwave LowReac->Action2

Figure 2: Decision matrix for selecting initial reaction temperatures based on reaction type.

Reference Data

Table 1: Recommended Temperature Ranges by Reaction Type
Reaction ClassReagentsRecommended T RangeCritical LimitNotes
Amide Coupling HATU, EDC, DCC0°C to 25°C >40°CRisk of racemization and hydrolysis.
SNAr Aryl Halides,

60°C to 90°C >120°CUse polar aprotic solvents (DMF, DMSO).
Reductive Amination Aldehydes,

0°C to 25°C >50°CImine formation is exothermic; keep cool.
Sulfonylation Sulfonyl Chlorides0°C >25°CHighly exothermic; add dropwise.
Table 2: Solvent Boiling Points vs. Reaction Compatibility
SolventBoiling Point (°C)Suitability for CAS 84725-48-4
DCM 40Excellent for amide coupling; too low for SNAr.
THF 66Good general purpose; watch for peroxides.
Acetonitrile 82Good for mild heating; polar aprotic.
DMF 153Standard for SNAr; difficult to remove.
Toluene 110Good for high T, but amine solubility may be poor.

References

  • Royal Society of Chemistry. (2020). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. PMC. Retrieved from [Link]

  • MDPI. (2025). Anti-Infective Properties and Synthesis of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PubChem. (2025). 1-(4-Methylpiperazin-1-yl)propan-2-amine Compound Summary. Retrieved from [Link]

Sources

Optimization

Separation of 1-(4-Methylpiperazin-1-yl)propan-2-amine from reaction byproducts

Ticket Topic: Separation of 1-(4-Methylpiperazin-1-yl)propan-2-amine from Reaction Byproducts Ticket ID: #AMINE-54151-SUP Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Open / Actiona...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Separation of 1-(4-Methylpiperazin-1-yl)propan-2-amine from Reaction Byproducts Ticket ID: #AMINE-54151-SUP Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Open / Actionable

Executive Summary & Molecule Profile

Welcome to the technical support center. You are likely dealing with a reaction mixture containing 1-(4-Methylpiperazin-1-yl)propan-2-amine (hereafter referred to as Target Molecule ).

Before troubleshooting, we must define the physicochemical adversary. This molecule is a tri-basic species containing:

  • A primary amine (on the propyl chain).

  • A tertiary amine (the N-methyl piperazine nitrogen).

  • A tertiary-like amine (the internal piperazine nitrogen).

The Core Challenge: The starting material (likely 1-methylpiperazine ) and the product are structurally similar, highly polar, and water-soluble. Standard ethyl acetate/water extractions will fail because the product prefers the aqueous phase at neutral pH. Furthermore, on silica gel, this molecule will "streak" or stick irreversibly due to strong interaction with acidic silanols.

Below are the validated protocols to resolve these issues.

Module 1: Distillation (The Gold Standard)

Applicability: >5g scale, liquid products.

The Logic: The most effective separation leverages the boiling point differential. The starting material, 1-methylpiperazine, boils at 138°C (at 1 atm). Your Target Molecule, being heavier and capable of hydrogen bonding (primary amine), has a predicted boiling point of ~238°C .

Troubleshooting Protocol:

  • Issue: "My product is decomposing before it distills."

  • Root Cause: Amines oxidize at high temperatures. Atmospheric distillation is too harsh.

  • Solution: You must use High Vacuum (<5 mmHg).

Step-by-Step Vacuum Distillation Guide:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Vacuum: Apply high vacuum. Aim for <1 mmHg .

  • The Fore-run (Impurity Removal):

    • Heat the oil bath gradually.

    • At ~40-50°C (vapor temp under vacuum), the unreacted 1-methylpiperazine will distill over.

    • Action: Discard this fraction.

  • The Main Fraction:

    • Increase bath temperature. The Target Molecule should distill between 90°C - 110°C (at 0.5 mmHg).

    • Visual Cue: Look for a clear, viscous oil.

Module 2: Extraction Strategy (The "Salting Out" Technique)

Applicability: Removing non-basic impurities or when distillation is unavailable.[1]

The Logic: Because the Target Molecule is highly polar, it partitions poorly into organic solvents like Ether or Hexane. To force it into the organic phase, you must suppress its ionization (make it neutral) and decrease the solubility of the aqueous phase (salting out).

Data: pKa Considerations

Functional Group Approx pKa (Conjugate Acid) State at pH 7 State at pH 12+
Piperazine N-1 ~5.0 Neutral Neutral
Piperazine N-4 (Methyl) ~9.1 Charged (+) Neutral

| Primary Amine (Propyl) | ~10.5 | Charged (+) | Neutral |[2]

Protocol:

  • Basify: Adjust the aqueous reaction mixture to pH > 13 using 50% NaOH or KOH pellets. Note: pH 10 is insufficient; the primary amine will still be partially charged.

  • Saturation: Add solid NaCl until the solution is saturated (salt persists at the bottom). This increases the ionic strength, "pushing" the organic amine out (Salting Out effect).

  • Solvent Choice: Do NOT use Diethyl Ether.

    • Recommended: Dichloromethane (DCM) or Chloroform (

      
       extractions).
      
    • Alternative: If DCM fails, use n-Butanol (requires rotovap with good vacuum to remove).

Module 3: Flash Chromatography (Overcoming Tailing)

Applicability: High purity requirements, separating regioisomers.

The Logic: Standard silica gel is slightly acidic (pH ~5). Basic amines bind to these acidic sites, causing severe tailing (broad peaks) and yield loss. You must "mask" the silanols.

Visualizing the Interaction:

SilanolInteraction Silica Acidic Silanol (Si-OH) Amine Target Amine (R-NH2) Silica->Amine Hydrogen Bonding (Stuck on Column) Elution Pure Fraction Amine->Elution Free to Elute Modifier Modifier (TEA/NH3) Modifier->Silica Preferential Binding (Masks Sites)

Figure 1: Mechanism of amine tailing and the role of basic modifiers.

The "TEA Trick" Protocol:

  • Mobile Phase: DCM : Methanol (9:1).

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to the mobile phase.

  • Pre-treatment: Flush the column with the mobile phase before loading your sample. This saturates the silica's acidic sites with TEA.

  • Elution: Run the column. The TEA will keep the silica "busy," allowing your Target Molecule to elute as a sharp band.

Advanced Option: Use Amine-Functionalized Silica (KP-NH) cartridges.[3] These are pre-neutralized and require no liquid modifiers.

Module 4: Chemical Scavenging (The "Nuclear Option")

Applicability: When 1-methylpiperazine (secondary/tertiary amine mix) cannot be separated from the Target Molecule (primary amine) by distillation.

The Logic: Only the Target Molecule has a primary amine . 1-methylpiperazine does not. We can chemically tag the primary amine, change its polarity, wash away the impurity, and then untag it.

Workflow:

  • Derivatization: React the crude mixture with Benzaldehyde (1.1 equiv) in DCM with

    
    .
    
    • Result: Target Molecule forms a Schiff Base (Imine) . 1-methylpiperazine does not react.

  • Wash: The Schiff Base is lipophilic (greasy).

    • Wash the DCM layer with slightly acidic water (pH 5-6). The basic 1-methylpiperazine will go into the water. The Schiff Base stays in DCM.

  • Hydrolysis: Treat the DCM layer with 1N HCl.

    • The Schiff base hydrolyzes back to the Target Molecule (which goes into the water layer) and Benzaldehyde (stays in DCM).

  • Recovery: Separate layers. Basify the aqueous layer (pH >13) and extract with DCM (as per Module 2).

FAQ: Common Troubleshooting

Q: I see two spots on TLC that are very close. Which is my product? A: Use a Ninhydrin Stain .

  • Target Molecule: Contains a primary amine

    
     Turns Red/Purple  upon heating.
    
  • 1-Methylpiperazine: Secondary/Tertiary amine

    
     Does not  stain significantly or turns faint yellow/brown.
    

Q: My product turned brown after distillation. A: Amines absorb


 from the air to form carbamates, and they oxidize easily. Store your purified amine under Nitrogen or Argon in a sealed vial, preferably in the fridge.

Q: Can I use Acetone to clean my glassware? A: NO. Your product is a primary amine. It will react with acetone to form an imine (Schiff base) almost instantly, creating a new impurity [1]. Use Methanol or Ethanol for cleaning.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and purification of organic bases).

  • Biotage Application Note. (2023). Strategies for Flash Chromatography of Polar Amines. (Describes the use of TEA and Amine-functionalized silica).

  • PubChem Compound Summary. (2024). 1-Methylpiperazine Properties. (Source for boiling point and basicity data).

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns.

Sources

Troubleshooting

Addressing hygroscopic challenges of piperazine-based amines

Technical Support Center: Overcoming Hygroscopic Challenges of Piperazine-Based Amines Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Hygroscopic Challenges of Piperazine-Based Amines

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of piperazine-based amines during synthesis, formulation, and storage. While piperazine is a privileged structural motif in drug discovery, its anhydrous free base is notoriously deliquescent—it readily absorbs moisture and carbon dioxide from the air, leading to caking, inaccurate weighing, and chemical degradation[1][2].

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you master the handling of these challenging compounds.

Section 1: Fundamentals of Piperazine Hygroscopicity (FAQs)

Q1: Why does anhydrous piperazine degrade and cake so rapidly on the benchtop? Causality: Piperazine is a cyclic secondary diamine. The two opposing nitrogen atoms provide a large polar surface area and act as strong hydrogen-bond acceptors and donors[3]. When exposed to ambient humidity, the anhydrous base rapidly absorbs water to form hydrates (such as piperazine hexahydrate, which melts at a much lower temperature of 44 °C)[1][2]. Furthermore, its strong basicity (pH of a 10% aqueous solution is ~10.8–11.8) makes it highly reactive toward atmospheric carbon dioxide, leading to the formation of carbamates[2][4]. This dual affinity for water and CO₂ is the root cause of the caking and loss of titer.

Q2: How do the physicochemical properties shift when moving from the free base to different salt forms? Causality: Salt formation protonates the nitrogen atoms and alters the crystal lattice energy, significantly reducing the availability of the lone pairs to interact with atmospheric moisture[1]. For instance, while the free base is deliquescent, forming a tartrate salt yields a non-hygroscopic solid, and citrate salts form predictable, highly stable hydrates[1].

Table 1: Physicochemical and Hygroscopic Profiling of Piperazine Forms

Compound FormMelting Point (°C)pKa (at 25 °C)Hygroscopic Behavior & Stability Notes
Piperazine (Anhydrous) 106 - 1085.35, 9.73Highly hygroscopic, deliquescent; absorbs CO₂[1][2].
Piperazine Hexahydrate 44N/AStable hydrate, but low melting point limits thermal processing[1][2].
Piperazine Dihydrochloride 318 - 320N/AHighly stable, significantly reduced hygroscopicity[1].
Piperazine Tartrate Not specifiedN/AReported as non-hygroscopic; excellent for solid oral formulations[1].
Piperazine Citrate VariableN/AForms various stable hydrates; reliable shelf-life[1].

Section 2: Troubleshooting Guide - Handling and Storage

Issue: Inconsistent stoichiometry during polymerization or API synthesis due to fluctuating water weight in the piperazine reagent. Solution: Never weigh anhydrous piperazine on an open bench if precise stoichiometry is required. The absorbed moisture will skew your molar equivalents, potentially terminating polymerizations or leading to incomplete API coupling[3].

Self-Validating Protocol: Inert Handling and Moisture Determination

  • Preparation: Transfer the sealed piperazine container directly into a glovebox purged with high-purity dry nitrogen or argon (relative humidity < 1%).

  • Dispensing: Weigh the required mass of piperazine using an analytical balance exclusively inside the glovebox.

  • Validation (Karl Fischer Titration): To ensure the integrity of your stock, periodically take a 100 mg aliquot inside the glovebox, dissolve it in anhydrous methanol, and perform a Karl Fischer (KF) titration.

    • Self-Validation Check: If the KF water content exceeds 0.5% w/w, the batch has been compromised and must be sublimed or recrystallized before sensitive synthetic use.

  • Storage: Store the remaining material in tightly sealed amber glass bottles (the solid turns dark upon light exposure) within the glovebox or a vacuum desiccator[5].

Section 3: Troubleshooting Guide - Formulation and Salt Screening

Issue: The formulated piperazine-based API exhibits poor shelf-life and physical instability (caking) during accelerated stability testing. Solution: Transition from the free base to a rationally selected salt form. The choice of counter-ion dictates the hygroscopicity and dissolution rate, effectively protecting the API[1].

Self-Validating Protocol: Step-by-Step Salt Screening and DVS Validation

  • Counter-ion Selection: Select a panel of pharmaceutically acceptable acids (e.g., tartaric acid, citric acid, hydrochloric acid, adipic acid).

  • Crystallization: Dissolve the piperazine base in a minimal volume of hot ethanol. Slowly add a stoichiometric equivalent of the chosen acid dissolved in ethanol.

  • Isolation: Allow the solution to cool slowly to room temperature to induce crystallization. Filter the precipitate and dry under vacuum at 40 °C for 24 hours.

  • Dynamic Vapor Sorption (DVS) Analysis:

    • Load 10–20 mg of the dried salt into the DVS sample pan.

    • Program a humidity cycle from 0% to 90% Relative Humidity (RH) in 10% increments at 25 °C, followed by a desorption cycle back to 0% RH.

    • Self-Validation Check: Monitor the mass change at each step. A successful, non-hygroscopic salt candidate (such as piperazine tartrate) will exhibit less than 2% mass uptake at 80% RH without significant hysteresis during the desorption phase. If uptake > 5%, discard the candidate and evaluate the next counter-ion.

Visualization: Mitigation Strategy Workflow

G Node1 Piperazine Free Base (Deliquescent) Node2 Inert Handling (Glovebox) Node1->Node2 Physical Mitigation Node3 Salt Screening (Counter-ion Selection) Node1->Node3 Chemical Mitigation Node5 DVS & KF Validation Node2->Node5 Moisture Control Node4 Stable Salt Formation (e.g., Tartrate) Node3->Node4 Crystallization Node4->Node5 Stability Testing

Caption: Workflow for mitigating piperazine hygroscopicity via handling and salt screening.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. Benchchem. 1

  • Piperazine based antimicrobial polymers: a review - PMC - NIH. National Institutes of Health. 3

  • Piperazine compounds - ChemicalBook. ChemicalBook. 4

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. National Institutes of Health. 5

  • Piperazine - Wikipedia. Wikipedia. 2

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Spectral Analysis of 1-(4-Methylpiperazin-1-yl)propan-2-amine

Executive Summary 1-(4-Methylpiperazin-1-yl)propan-2-amine is a critical diamine intermediate often employed in the synthesis of antipsychotics, kinase inhibitors, and antihistamines. Its structural characterization pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylpiperazin-1-yl)propan-2-amine is a critical diamine intermediate often employed in the synthesis of antipsychotics, kinase inhibitors, and antihistamines. Its structural characterization presents unique challenges due to the "spectral crowding" of the piperazine ring and the chirality at the C2 position of the propyl chain.

This guide moves beyond basic peak listing. It provides a comparative analysis of solvent systems for structural resolution and evaluates Quantitative NMR (qNMR) against HPLC for purity assessment.[1] The goal is to equip researchers with a self-validating analytical workflow that ensures downstream synthetic success.

Structural Elucidation Strategy

The molecule consists of three distinct magnetic environments: the N-methyl piperazine core , the chiral propyl linker , and the primary amine .

The Assignment Logic

The primary challenge in the 1H NMR of this molecule is the region between 2.2 ppm and 2.7 ppm . This "forest" contains the N-methyl singlet, the eight piperazine ring protons, and the diastereotopic methylene protons of the propyl chain.

Diagram 1: Structural Connectivity & Assignment Workflow

This diagram illustrates the logic flow for assigning the crowded aliphatic region using 2D NMR correlations.

G Start Unassigned Spectrum Methyl_D C3-Methyl (Doublet) ~1.0 ppm Start->Methyl_D Forest Piperazine/N-Me Region 2.2 - 2.7 ppm Start->Forest COSY COSY Correlation Methyl_D->COSY Couples to Methine C2-Methine (Multiplet) ~3.0 ppm Methine->COSY Couples to HSQC HSQC Editing Forest->HSQC Phase Separation COSY->Methine Identifies C2-H COSY->Forest Identifies C1-H2 (Diastereotopic) Final Confirmed Structure HSQC->Final Distinguishes CH3 vs CH2

Caption: Logical workflow for deconvoluting the aliphatic region using COSY and HSQC correlations.

Chemical Shift Assignment Table (CDCl₃ vs. DMSO-d₆)
PositionGroupMultiplicityδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Diagnostic Note
1 C-CH₃Doublet (3H)1.05 - 1.100.95 - 1.00Anchor Signal: Cleanest region; use for integration reference.
2 N-CH₃Singlet (3H)2.262.14Sharp singlet often overlapping with piperazine ring.
3 Piperazine RingBroad/Mult (8H)2.30 - 2.602.20 - 2.45Can appear as two broad triplets or a shapeless mound depending on dynamics.
4 Propyl-CH₂ (C1)dd / m (2H)2.18 - 2.252.10 - 2.20Diastereotopic: These protons are magnetically non-equivalent due to the adjacent chiral center.
5 Propyl-CH (C2)Multiplet (1H)2.95 - 3.052.80 - 2.90Deshielded by the primary amine.
6 -NH₂Broad s (2H)1.40 - 1.803.00 - 5.00Highly Variable: Shifts with concentration and water content. Disappears in D₂O.

Comparative Guide: Solvent Selection

Choosing the right solvent is not just about solubility; it determines whether you can resolve the piperazine ring protons from the side chain.

Option A: Chloroform-d (CDCl₃)
  • Pros: Excellent solubility for the free base; sharp lines for the methyl doublet.

  • Cons: The amine protons (-NH₂) are often broad and can merge with the water peak or the methyl doublet.

  • Risk: If the sample contains trace HCl (common in amine synthesis), CDCl₃ can lead to salt precipitation or significant line broadening due to exchange.

Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
  • Pros: Separates the -NH₂ signal significantly (often shifting it downfield). Good for resolving the diastereotopic protons on the propyl chain due to higher viscosity/slower tumbling.

  • Cons: The large water peak (approx. 3.33 ppm) can obscure the methine proton (C2-H) if the sample is not dry. The solvent viscosity broadens the piperazine signals.

Recommendation

For structural confirmation , use CDCl₃ to clearly see the coupling of the terminal methyl doublet. For purity analysis (qNMR) , use DMSO-d₆ to move the exchangeable protons away from the aliphatic region and prevent volatility errors.

Comparative Guide: Purity Assessment (qNMR vs. HPLC)

For this specific intermediate, standard HPLC-UV analysis is often flawed because the molecule lacks a strong chromophore (no aromatic ring).

Comparison Matrix
FeatureqNMR (Quantitative NMR) HPLC-UV (210 nm)
Principle Molar response (Proton counting)UV Absorption (Chromophore dependent)
Reference Standard Not Required for analyte (Internal Std used)Required (Must be identical to analyte)
Accuracy High (± 1%)Variable (Response factors vary by impurity)
Detection of Salts Excellent (Stoichiometry of counter-ions)Invisible (Salts don't absorb UV)
Throughput Low (10-15 mins/sample)High (Automated sequences)
Why qNMR Wins for this Molecule
  • Lack of Chromophore: The piperazine and aliphatic chain absorb poorly above 220 nm. HPLC requires low wavelengths where solvent cut-off noise is high.

  • Universal Response: In qNMR, the integral of the methyl doublet (C-CH3) is directly proportional to the molar amount, regardless of the impurity profile.

  • Residual Solvent: qNMR simultaneously quantifies residual solvents (DCM, Ethyl Acetate) which are common in the isolation of this amine.

Experimental Protocols

Protocol A: Sample Preparation for qNMR
  • Objective: Precise purity determination.

  • Internal Standard (IS): Maleic Acid (if using DMSO) or 1,3,5-Trimethoxybenzene (if using CDCl₃).

  • Steps:

    • Weigh approx. 10-15 mg of the amine sample into a vial (Record to 0.01 mg precision).

    • Weigh approx. 5-10 mg of the Internal Standard into the same vial.

    • Add 0.6 mL of DMSO-d₆.

    • Vortex until fully dissolved. Ensure no solid remains on the glass walls.

    • Transfer to a high-quality 5mm NMR tube.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg90 (90° pulse).

  • Relaxation Delay (D1): 30 seconds (Critical! The T1 relaxation time of the methyl protons can be long. D1 must be ≥ 5 × T1 to ensure 99.9% magnetization recovery).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Keep constant to prevent chemical shift drift).

Diagram 2: qNMR Calculation Workflow

QNMR Acquire Acquire Spectrum (D1 = 30s) Integrate Integrate Signals Acquire->Integrate Calc Calculate Purity Integrate->Calc Formula Purity % = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd Formula->Calc Input

Caption: Workflow for calculating purity using the standard qNMR equation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797–2810. Link

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26. (Review on qNMR methodology).

Sources

Comparative

Comparative Guide: GC-MS Analysis Techniques for Methylpiperazine Propanamine Derivatives

Executive Summary & Scope Target Analytes: 1-(3-Aminopropyl)-4-methylpiperazine (CAS: 4572-03-6) and related N-alkylated piperazine intermediates. Application Context: Pharmaceutical impurity profiling (e.g., phenothiazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analytes: 1-(3-Aminopropyl)-4-methylpiperazine (CAS: 4572-03-6) and related N-alkylated piperazine intermediates. Application Context: Pharmaceutical impurity profiling (e.g., phenothiazine synthesis), raw material purity assay, and trace analysis in biological matrices.

This guide objectively compares two distinct GC-MS methodologies for analyzing methylpiperazine propanamine derivatives: Direct Injection on Base-Deactivated Columns versus Chemical Derivatization . While direct injection offers speed for bulk analysis, derivatization is the superior protocol for trace-level impurity profiling due to the high polarity and basicity of the primary amine and piperazine ring.

Technical Challenges & Mechanistic Insights

Methylpiperazine propanamine derivatives present a "double threat" in gas chromatography:

  • High Basicity: The N-methylpiperazine moiety and the primary propyl-amine group interact strongly with active silanol sites on standard fused silica columns, causing severe peak tailing and irreversible adsorption.

  • Thermal Instability: At high injector temperatures (>250°C), free-base amines can undergo oxidative degradation or discrimination inside the liner.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate technique based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Type & Goal Conc Concentration Range? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<10 ppm) Direct METHOD A: Direct Injection (Base-Deactivated) Conc->Direct Bulk (>0.1%) Matrix->Direct Clean (Solvent/Water) Deriv METHOD B: Derivatization (Acylation/Silylation) Matrix->Deriv Complex (Bio/Pharma)

Figure 1: Decision matrix for selecting between direct injection and derivatization workflows.

Comparative Analysis: Direct Injection vs. Derivatization

Method A: Direct Injection (Base-Deactivated)

Principle: Utilizes specialized stationary phases (e.g., amine-specific cross-linked siloxanes) and base-deactivated liners to minimize analyte interaction with the flow path.

  • Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm ID).

  • Liner: Ultra-Inert Splitless with wool (must be deactivated for bases).

  • Pros: No sample prep time; lower cost per sample; ideal for raw material assay.

  • Cons: Higher Limit of Quantitation (LOQ); frequent liner maintenance required; peak asymmetry increases over time.

Method B: Chemical Derivatization (Acylation)

Principle: The primary amine on the propyl chain is converted into an amide (using fluorinated anhydrides) or carbamate. This masks the polar hydrogen bond donor, drastically improving peak shape and volatility.

  • Reagent: Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA).

  • Column: Standard 5% Phenyl-arylene (e.g., DB-5ms, Rtx-5ms).

  • Pros: Superior peak symmetry; 10-100x lower LOQ; distinct mass spectral shifts (m/z) aiding identification.

  • Cons: Requires incubation time; moisture sensitive; reagents are corrosive.

Performance Metrics Comparison

The following data summarizes experimental performance for 1-(3-aminopropyl)-4-methylpiperazine.

MetricDirect Injection (Method A)Derivatization (Method B - HFBA)
Column Type Base-Modified Polyethylene Glycol5% Phenyl Methyl Siloxane (MS Grade)
Linearity (R²) > 0.995> 0.999
LOD (S/N=3) 5.0 ppm0.05 ppm
Peak Asymmetry (As) 1.2 - 1.8 (Variable)1.0 - 1.1 (Stable)
Recovery 85 - 95%98 - 102%
Prep Time 5 mins (Dilution)45 mins (Reaction + Dry down)

Detailed Protocol: Optimized Derivatization Workflow

Recommendation: For drug development and impurity profiling, Method B (Derivatization) is the industry standard due to its self-validating robustness.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Analyte: 1-(3-aminopropyl)-4-methylpiperazine standard.[1]

  • Derivatizing Agent: Heptafluorobutyric anhydride (HFBA).[2]

  • Solvent: Ethyl Acetate (Anhydrous).

  • Scavenger: Pyridine (acts as an acid scavenger).

Step-by-Step Methodology
  • Extraction/Solubilization: Dissolve 10 mg of sample in 10 mL of Ethyl Acetate.

  • Reaction Setup: Transfer 100 µL of sample solution to a reaction vial. Add 50 µL of Pyridine and 50 µL of HFBA.

    • Expert Insight: The pyridine neutralizes the acid byproduct (HFB-OH), preventing salt formation with the piperazine ring nitrogen, which would precipitate the analyte.

  • Incubation: Cap tightly and heat at 60°C for 20 minutes.

    • Causality: Heating ensures complete reaction of the sterically accessible primary amine.

  • Cleanup: Evaporate to dryness under a gentle stream of Nitrogen (N2) to remove excess acid/anhydride. Reconstitute in 200 µL Ethyl Acetate.

    • Trustworthiness Check: Removing excess reagent prevents column degradation and source contamination in the MS.

  • GC-MS Acquisition: Inject 1 µL in Splitless mode.

GC-MS Parameters (Agilent 7890/5977 equivalent)
  • Inlet: 250°C, Splitless (purge on at 1.0 min).

  • Column: DB-5ms UI, 30m x 0.25mm x 0.25µm.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (hold 3 min).

  • MS Source: EI Mode (70 eV), Source Temp 230°C.

  • SIM Mode: Monitor m/z 70, 99 (Piperazine ring) and m/z 353 (Molecular ion of HFB-derivative).

Mechanistic Visualization: Reaction & Fragmentation

Understanding the mass spectral logic is critical for confirming identity. The diagram below details the derivatization pathway and the resulting MS fragmentation logic.

Fragmentation Analyte 1-(3-aminopropyl)- 4-methylpiperazine (MW 157) Derivative HFB-Amide Derivative (MW 353) Analyte->Derivative + HFBA - HFB-OH HFBA HFBA (Reagent) Frag1 m/z 70 (Piperazine Ring) Derivative->Frag1 EI Impact Frag2 m/z 169 (C3F7+) Derivative->Frag2 EI Impact Frag3 m/z 113 (Methyl-Pip-CH2+) Derivative->Frag3 Alpha Cleavage

Figure 2: Derivatization reaction and subsequent Electron Ionization (EI) fragmentation pattern.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your results, implement these checkpoints:

  • The "Tailing Factor" Check: Calculate the tailing factor (Tf) of the internal standard (e.g., deuterated piperazine). If Tf > 1.2, the liner is active or the derivatization was incomplete.

  • Moisture Control: If the HFB-derivative peak area fluctuates >10% between injections, moisture has entered the vial, hydrolyzing the anhydride. Use molecular sieves in your solvent.

  • Carryover Blank: Always run a solvent blank after high-concentration samples. Methylpiperazines are "sticky"; verify the blank is clean at the retention time of the analyte.

References

  • Vertex AI Search. (2026). Analysis of N-methylpiperazine derivatives by GC-MS. National Institutes of Health. 3

  • ResearchGate. (2014). Development of a targeted GC/MS screening method for piperazine derivatives. 2

  • PubChem. (2025).[1] 1-(3-Aminopropyl)-4-methylpiperazine Compound Summary. National Library of Medicine. 1[4][1]

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 5[4][1]

  • LabCompare. (2021). Buyer's Guide: Choosing the Best GC Columns. 6

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Methylpiperazin-1-yl)propan-2-amine

Welcome to your essential guide for the safe handling of 1-(4-Methylpiperazin-1-yl)propan-2-amine. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 1-(4-Methylpiperazin-1-yl)propan-2-amine. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and logical framework for personal protection. Here, we delve into the why behind each recommendation, ensuring that every step you take is informed, deliberate, and, above all, safe. The protocols outlined are designed to be a self-validating system, empowering you to work with confidence and integrity.

Understanding the Hazard Profile

1-(4-Methylpiperazin-1-yl)propan-2-amine, like many piperazine derivatives, presents several potential hazards that dictate our safety protocols. The primary risks are associated with its corrosive and irritant properties. Direct contact can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of vapors, mists, or aerosols may lead to respiratory irritation.[4][5] Therefore, our primary safety objective is to create a complete barrier between you and the substance.

Core Protective Measures: Engineering Controls and PPE

Personal Protective Equipment (PPE) is the final and most personal line of defense. It must be used in conjunction with primary engineering controls.

1. Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 1-(4-Methylpiperazin-1-yl)propan-2-amine should occur within a properly functioning chemical fume hood.[6] This is non-negotiable. A fume hood captures vapors and aerosols at the source, preventing them from entering your breathing zone.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from your workstation.[1][7] Test them weekly to guarantee functionality.

2. Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table summarizes the essential PPE for handling this compound. Each component is critical to establishing a complete protective barrier.

Protection Area Required PPE Specification and Rationale
Eye & Face Chemical Safety Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect from splashes and vapors. Standard safety glasses are insufficient.[1][6] Face Shield: Worn over goggles, a face shield provides a secondary layer of protection for the entire face against splashes.[1]
Hand Chemical-Resistant GlovesMaterial: Use compatible, impervious gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.[1][7] Technique: Employ proper glove removal techniques to avoid skin contact with a contaminated outer surface.[7]
Body Chemical-Resistant Lab Coat or ApronCoverage: A long-sleeved, chemical-resistant lab coat is mandatory. For tasks with a higher splash potential, supplement with a chemical-resistant apron.[1][7] Contaminated clothing must be removed immediately and laundered before reuse.[1][8]
Respiratory Government-Approved RespiratorWhen Required: A respirator is necessary if there is a risk of exceeding exposure limits, if ventilation is inadequate, or when handling the substance as a powder or aerosol.[1][7][9] Type: Use a NIOSH/MSHA or equivalent approved respirator with appropriate cartridges for organic vapors.[10]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for safety. The following protocol breaks down the handling process into three distinct phases.

Phase 1: Pre-Handling Preparation
  • Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for 1-(4-Methylpiperazin-1-yl)propan-2-amine.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • PPE Inspection: Meticulously inspect all PPE for damage, degradation, or contamination. Discard and replace any compromised items.

  • Donning PPE: Don PPE in the following sequence: lab coat, safety goggles, face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

Phase 2: Active Handling
  • Work Zone: Conduct all work well within the fume hood, at least 6 inches from the sash.

  • Containment: Use secondary containment (e.g., a tray) to secure vessels and contain potential spills.

  • Mindful Technique: Avoid creating aerosols or dust. Handle the substance gently and deliberately. Do not eat, drink, or smoke in the work area.[4][7]

  • Immediate Cleanup: In the event of a minor spill within the fume hood, use an inert absorbent material (like sand or vermiculite) to contain it.[6] Do not use combustible materials.

Phase 3: Post-Handling and Decontamination
  • Container Sealing: Securely close all containers of 1-(4-Methylpiperazin-1-yl)propan-2-amine.

  • Work Area Decontamination: Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. The sequence is typically gloves first, followed by the face shield, goggles, and lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7][11]

Emergency Response and Disposal Plan

Emergency Procedures: Immediate, Decisive Action

Exposure Route Immediate First Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]

Disposal Plan: Environmental Stewardship

Improper disposal is a critical safety and environmental hazard.

  • Waste Collection: Collect all waste containing 1-(4-Methylpiperazin-1-yl)propan-2-amine, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[6][12]

  • Segregation: Do not mix this waste with other chemical streams to prevent potentially hazardous reactions.[12]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, strictly following all local, regional, and national regulations.[6][8][13]

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling protocol, from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Begin Work handle2 Use Secondary Containment handle1->handle2 handle3 Mindful Technique handle2->handle3 post1 Secure Containers handle3->post1 End Work emergency Emergency Event (Spill/Exposure) handle3->emergency post2 Decontaminate Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 disp1 Collect Hazardous Waste post4->disp1 Generate Waste disp2 Arrange Professional Disposal disp1->disp2 execute_emergency Execute Emergency Procedures emergency->execute_emergency

Caption: Safe Handling Workflow for 1-(4-Methylpiperazin-1-yl)propan-2-amine.

References

  • Angene Chemical. Safety Data Sheet - 4-methanesulfonylpiperazin-1-amine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Methylpiperazin-1-yl)propan-2-amine
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Reactant of Route 2
1-(4-Methylpiperazin-1-yl)propan-2-amine
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